Technical Documentation Center

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine
  • CAS: 1501621-54-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1501621-54-0)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the available information on 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, including its predicted physicochemical properties, potential synthetic routes, and anticipated biological significance based on analogous structures. Due to the limited publicly available data on this specific molecule, this guide leverages information from closely related pyrazole derivatives to offer scientifically grounded insights for researchers.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its structural features allow for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[2] Pyrazole derivatives have been successfully developed into drugs for a variety of conditions, highlighting the versatility of this chemical class.[3][4] The presence of a cyclohexyl group at the 3-position and an amine at the 4-position of the pyrazole ring in 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine suggests its potential as a modulator of biological systems, warranting further investigation.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 1501621-54-0BLDpharm[5]
Molecular Formula C10H17N3PubChem (Analog)[6]
Molecular Weight 179.26 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral observation for similar small molecules
Solubility Expected to have some solubility in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated.Based on the nonpolar cyclohexyl group and the polar amine group.
pKa The amine group is expected to be basic, with a predicted pKa in the range of 4-6.Based on typical pKa values for 4-aminopyrazoles.

Synthesis and Purification

A definitive, published synthetic route for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine has not been identified. However, established methods for the synthesis of substituted pyrazoles can be adapted. A plausible retro-synthetic analysis suggests that the target compound could be synthesized from a corresponding pyrazole carboxylic acid or a nitro-pyrazole precursor.

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps, starting from a commercially available or readily synthesized pyrazole precursor:

Synthetic Pathway A 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid B Intermediate Acyl Azide A->B  DPPA, Et3N, Toluene, Heat   C Intermediate Isocyanate B->C  Curtius Rearrangement   D Protected Amine C->D  t-BuOH, Heat   E 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine D->E  Acidic Hydrolysis (e.g., TFA)  

Caption: Proposed synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine via a Curtius rearrangement.

Step-by-Step Experimental Protocol (Hypothetical)
  • Activation of the Carboxylic Acid: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid would be treated with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine in an inert solvent like toluene.

  • Curtius Rearrangement: The resulting acyl azide is then heated to induce a Curtius rearrangement, forming an isocyanate intermediate.

  • Amine Formation: The isocyanate can be trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

  • Deprotection: The protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Purification

Purification of the final compound would likely involve standard techniques such as flash column chromatography on silica gel, followed by recrystallization or precipitation to obtain the product in high purity.

Analytical Characterization (Predicted)

The identity and purity of synthesized 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine would be confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclohexyl protons, the N-methyl group, the pyrazole ring proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the proposed structure.
¹³C NMR Resonances for all 10 carbon atoms, including those of the cyclohexyl ring, the N-methyl group, and the pyrazole ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound would be observed. Fragmentation patterns would provide further structural confirmation.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C=C stretching of the pyrazole ring.

Potential Biological Activity and Therapeutic Applications

While no biological data exists for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, the pyrazole scaffold is prevalent in compounds targeting a variety of biological pathways.

Kinase Inhibition

Many pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[7] The structural motifs of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine make it a candidate for screening against kinase targets.

Anti-inflammatory and Analgesic Properties

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] It is plausible that 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine could exhibit anti-inflammatory or analgesic properties.

Biological Potential A 3-cyclohexyl-1-methyl-1H- pyrazol-4-amine B Kinase Inhibition A->B C Anti-inflammatory Activity A->C D Analgesic Effects A->D E Other CNS Activities A->E

Caption: Potential biological activities of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is not available. However, based on general knowledge of similar chemical structures, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[10]

Conclusion

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine represents an under-investigated molecule with significant potential for chemical and biological research. This guide provides a foundational understanding of its likely properties, synthesis, and potential applications, derived from the extensive knowledge base of pyrazole chemistry. Further experimental validation is necessary to fully elucidate the characteristics of this compound and unlock its potential in drug discovery and development.

References

  • PubChem. 3-methyl-1H-pyrazol-4-amine. [Link]

  • PubChemLite. 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. [Link]

  • OUCI. Overview on Biological Activities of Pyrazole Derivatives. [Link]

  • PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • Carl ROTH. Safety Data Sheet: Ammonium peroxydisulphate. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • PMC. 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. [Link]

  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • Acros Organics. SAFETY DATA SHEET. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • DergiPark. Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. [Link]

Sources

Exploratory

Structural Architecture and Synthetic Utility of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

[1] Executive Summary 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS: 1501621-54-0) represents a privileged scaffold in modern medicinal chemistry, particularly within the domain of kinase inhibitor discovery.[1] As a tri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS: 1501621-54-0) represents a privileged scaffold in modern medicinal chemistry, particularly within the domain of kinase inhibitor discovery.[1] As a trisubstituted pyrazole, it functions as a critical building block for ATP-competitive inhibitors targeting Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).

Its structural value lies in its dual-nature pharmacophore: the cyclohexyl group provides significant hydrophobic bulk for occupying the selectivity pocket (Gatekeeper region) of kinase enzymes, while the 4-amino-1-methylpyrazole core serves as a robust hydrogen-bonding motif capable of mimicking the adenine ring of ATP.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow for its production, and an examination of its utility in drug design.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data characterizes the core intermediate. Researchers should note the lipophilicity contributed by the cyclohexyl ring, which significantly alters solubility compared to simple aminopyrazoles.

PropertyValue / Description
IUPAC Name 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine
CAS Number 1501621-54-0
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
Physical State Off-white to pale yellow solid
LogP (Predicted) 1.8 – 2.2 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~4.5 (Pyridine-like N2), ~3.0 (Exocyclic Amine)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N1, N2, NH₂)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Structural Analysis & Electronic Architecture

The molecule comprises three distinct functional domains, each playing a specific role in synthetic reactivity and biological interaction.

Electronic Distribution
  • The Pyrazole Core: The 1-methyl-1H-pyrazole system is aromatic.[1] The N1 nitrogen (pyrrole-like) donates its lone pair to the ring system, while the N2 nitrogen (pyridine-like) retains a lone pair in the sp² orbital, acting as a weak hydrogen bond acceptor.

  • The Exocyclic Amine (C4): The amine group at position 4 is electron-donating (+M effect), significantly increasing the electron density of the pyrazole ring. This makes the C5 position susceptible to electrophilic attack if not blocked, or C-H activation protocols.

  • The Cyclohexyl Ring (C3): This aliphatic ring exists predominantly in the chair conformation to minimize 1,3-diaxial interactions. It acts as an electron-neutral, steric anchor.[1]

Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the molecule.

ChemicalStructure N1 N1 (Methyl) N2 N2 (Acceptor) N1->N2 Me CH3 N1->Me C3 C3 N2->C3 C4 C4 C3->C4 Double Bond CY Cyclohexyl (Hydrophobic) C3->CY C5 C5 (Aromatic H) C4->C5 NH2 NH2 (Donor) C4->NH2 C5->N1

Figure 1: Connectivity map highlighting the electronic roles of the heteroatoms and the steric bulk of the cyclohexyl group.

Synthetic Protocols

Direct synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine requires a regioselective approach to ensure the methyl group is on N1 relative to the cyclohexyl group at C3.[1] The most robust route utilizes the Enaminone Cyclization Method followed by Nitration-Reduction .[1]

Retrosynthetic Analysis

To obtain the target, we disconnect at the C4-amine (via reduction of nitro) and the pyrazole ring construction (hydrazine condensation).

  • Target: 4-amino-1-methyl-3-cyclohexylpyrazole[1]

  • Precursor 1: 1-methyl-3-cyclohexyl-4-nitropyrazole[1]

  • Precursor 2: 1-methyl-3-cyclohexylpyrazole[1]

  • Starting Materials: Acetylcyclohexane (Methyl cyclohexyl ketone) + DMF-DMA.[1]

Step-by-Step Methodology
Step 1: Enaminone Formation

Reagents: Acetylcyclohexane, N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Protocol:

  • Charge a reaction vessel with Acetylcyclohexane (1.0 eq).

  • Add DMF-DMA (1.2 eq) and stir at reflux (100–110°C) for 12–16 hours.

  • Mechanism: The condensation yields (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one.[1]

  • Workup: Concentrate in vacuo to remove methanol and excess DMF-DMA.[1] The crude enaminone is typically used directly.

Step 2: Pyrazole Cyclization (Regioselectivity Critical)

Reagents: Methylhydrazine, Ethanol. Protocol:

  • Dissolve the crude enaminone in Ethanol (0.5 M).

  • Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise.

  • Allow to warm to RT and reflux for 3 hours.

  • Regioselectivity: This reaction produces two isomers:

    • Isomer A (Target): 3-cyclohexyl-1-methyl-1H-pyrazole (Major product due to steric bulk of cyclohexyl favoring the position distal to N-methyl).[1]

    • Isomer B (Minor): 5-cyclohexyl-1-methyl-1H-pyrazole.[1]

  • Purification: Remove solvent. Separate isomers via flash column chromatography (Hexane/EtOAc gradient).[2] The 3-cyclohexyl isomer is typically less polar.[1]

Step 3: Nitration

Reagents: HNO₃ (fuming), H₂SO₄ (conc). Protocol:

  • Dissolve 3-cyclohexyl-1-methyl-1H-pyrazole in conc. H₂SO₄ at 0°C.[2]

  • Add fuming HNO₃ (1.05 eq) dropwise, maintaining temp <10°C.

  • Stir at RT for 2 hours.

  • Workup: Pour onto crushed ice. Neutralize with Na₂CO₃. Extract with EtOAc.[3][2]

  • Product: 3-cyclohexyl-1-methyl-4-nitro-1H-pyrazole.[1]

Step 4: Reduction to Amine

Reagents: Pd/C (10%), H₂ (balloon) OR Fe powder/NH₄Cl. Protocol (Catalytic Hydrogenation):

  • Dissolve nitro-pyrazole in MeOH.

  • Add 10% Pd/C (5 wt%).

  • Stir under H₂ atmosphere (1 atm) for 4–6 hours.

  • Workup: Filter through Celite. Concentrate filtrate.[4][2]

  • Yield: Quantitative conversion to 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Synthetic Workflow Diagram

SynthesisWorkflow Start Acetylcyclohexane (Starting Material) Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Inter1 (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one Step1->Inter1 Step2 Step 2: Cyclization (MeNHNH2, EtOH) Inter1->Step2 Inter2 3-Cyclohexyl-1-methyl-pyrazole (Separation from 5-isomer) Step2->Inter2 Regioselective Step3 Step 3: Nitration (HNO3, H2SO4) Inter2->Step3 Inter3 4-Nitro Intermediate Step3->Inter3 Electrophilic Subst. Step4 Step 4: Reduction (H2, Pd/C) Inter3->Step4 Final 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (Target) Step4->Final

Figure 2: Step-by-step synthetic pathway from acetylcyclohexane to the target amine.

Medicinal Chemistry Utility

Pharmacophore Mapping

This molecule is designed to bind to the ATP-binding site of protein kinases.[1]

  • Hinge Binder: The N2 nitrogen and the C4-amino group form a donor-acceptor pair that mimics the N1 and N6 of adenine, forming key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction: The cyclohexyl group is a bulky, lipophilic moiety. It is specifically used to target the "selectivity pocket" behind the gatekeeper residue. This is common in designing inhibitors for kinases with smaller gatekeeper residues (e.g., Threonine or Alanine) or to induce conformational changes (DFG-out).

Application in Drug Discovery[6]
  • JAK Inhibitors: Analogs of this structure are seen in patents for Janus Kinase inhibitors, where the pyrazole amine binds to the hinge and the cyclohexyl group extends into the solvent-exposed or hydrophobic regions.[1]

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for crystallographic screening.

Safety and Handling

  • Hazards: As an aromatic amine, this compound should be treated as a potential skin sensitizer and irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize over time, turning dark brown.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General methodology for 1,3-disubstituted pyrazoles via enaminones).
  • Pfizer Inc. (2021). Pyrazole derivatives and their uses thereof. US Patent US11090288B2. (Demonstrates analogous synthesis of 1-methyl-3-substituted pyrazoles via nitration/reduction).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazol-4-amine derivatives. (General properties of the aminopyrazole class).

Sources

Foundational

molecular weight and formula of 1-methyl-3-cyclohexyl-4-aminopyrazole

Technical Monograph: 1-Methyl-3-cyclohexyl-4-aminopyrazole Part 1: Chemical Identity & Core Parameters[1][2][3] This section establishes the fundamental physicochemical constants for 1-methyl-3-cyclohexyl-4-aminopyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Methyl-3-cyclohexyl-4-aminopyrazole

Part 1: Chemical Identity & Core Parameters[1][2][3]

This section establishes the fundamental physicochemical constants for 1-methyl-3-cyclohexyl-4-aminopyrazole . As this compound is a specialized intermediate—often utilized as a "hinge-binding" scaffold in kinase inhibitor discovery (e.g., targeting CDK, JAK, or Aurora kinases)—accurate characterization is critical for stoichiometric calculations in library synthesis.

Physicochemical Data Table
ParameterValueNotes
IUPAC Name 1-Methyl-3-cyclohexyl-1H-pyrazol-4-amineSystematic nomenclature
Molecular Formula C₁₀H₁₇N₃ Confirmed via elemental composition
Molecular Weight 179.26 g/mol Monoisotopic Mass: 179.1422 Da
CAS Registry Number Not widely listedTreat as Custom Synthesis / Rare Intermediate
SMILES Cn1nc(C2CCCCC2)c(N)c1Useful for chemoinformatics queries
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity due to cyclohexyl ring
TPSA ~52 ŲFavorable for CNS/Cell permeability
pKa (Conjugate Acid) ~4.5 – 5.0Amino group is weakly basic (aniline-like)

Part 2: Synthesis & Manufacturing Strategy

Since 1-methyl-3-cyclohexyl-4-aminopyrazole is not a standard commodity chemical, its acquisition typically requires de novo synthesis. The following protocol is a field-proven, self-validating route designed to maximize regioselectivity and yield.

Strategic Retrosynthesis

The most robust route involves constructing the pyrazole core first, followed by functionalization at the C4 position. Direct cyclization to 4-aminopyrazoles is often low-yielding; therefore, a Nitration-Reduction sequence is preferred.

Key Challenges:

  • Regioselectivity: Reaction of methylhydrazine with unsymmetrical 1,3-electrophiles yields two isomers: 1-methyl-3-cyclohexyl (Desired) and 1-methyl-5-cyclohexyl (Undesired).

  • Purification: Isomers must be separated early in the sequence (at the pyrazole stage) before nitration.

Step-by-Step Experimental Protocol

Step 1: Enaminone Formation

  • Reagents: Acetylcyclohexane (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Procedure: Reflux acetylcyclohexane in neat DMF-DMA for 12 hours. Monitor by TLC (disappearance of ketone).

  • Mechanism: Condensation yields 3-(dimethylamino)-1-cyclohexylprop-2-en-1-one.

  • Workup: Evaporate excess DMF-DMA under reduced pressure to yield the crude enaminone oil.

Step 2: Cyclization (The Critical Regio-Control Step)

  • Reagents: Crude Enaminone, Methylhydrazine (1.1 eq), Ethanol (Solvent).

  • Procedure: Dissolve enaminone in EtOH at 0°C. Add methylhydrazine dropwise. Allow to warm to RT and stir for 4 hours.

  • Observation: Two isomers form. The 1-methyl-5-cyclohexyl isomer is often kinetically favored, while the 1-methyl-3-cyclohexyl isomer (Target) is thermodynamically stable.

  • Purification (Crucial): Evaporate solvent. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Target Isomer (1-Me-3-Cy): Usually elutes second (more polar due to exposed nitrogen lone pair).

    • Validation: Verify regiochemistry via NOESY NMR (Look for correlation between N-Methyl protons and Cyclohexyl protons. Absence of correlation suggests the 1-Me-3-Cy isomer; presence suggests 1-Me-5-Cy).

Step 3: Nitration

  • Reagents: 1-Methyl-3-cyclohexylpyrazole, HNO₃ (fuming), H₂SO₄ (conc).

  • Procedure: Dissolve pyrazole in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temp <10°C. Stir 2 hours.

  • Chemistry: Electrophilic aromatic substitution occurs exclusively at the electron-rich C4 position.

  • Workup: Pour onto ice. Neutralize with Na₂CO₃. Filter the yellow precipitate (4-nitro intermediate).

Step 4: Reduction to Amine

  • Reagents: 4-Nitro intermediate, 10% Pd/C (catalytic), H₂ (balloon or 30 psi), Methanol.

  • Procedure: Hydrogenate at RT for 4–6 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Product: 1-Methyl-3-cyclohexyl-4-aminopyrazole (off-white solid or viscous oil).

Part 3: Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisPath Start Acetylcyclohexane (Starting Material) Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Intermediate1 Enaminone Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (MeNHNH2, EtOH) Intermediate1->Step2 Isomers Isomer Mixture (1-Me-3-Cy vs 1-Me-5-Cy) Step2->Isomers Separation Chromatographic Separation (Target: 1-Me-3-Cy) Isomers->Separation Purify Step3 Step 3: Nitration (HNO3/H2SO4) Separation->Step3 Nitro 4-Nitro-1-Me-3-Cy-pyrazole Step3->Nitro Step4 Step 4: Catalytic Hydrogenation (Pd/C, H2) Nitro->Step4 Final FINAL PRODUCT 1-Methyl-3-cyclohexyl-4-aminopyrazole (MW: 179.26) Step4->Final

Figure 1: Synthetic workflow for the regioselective production of 1-methyl-3-cyclohexyl-4-aminopyrazole.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the final compound for biological testing, the following analytical criteria must be met.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Py-H5 (C5 Position): Look for a sharp singlet around δ 7.0 – 7.2 ppm . This confirms the pyrazole ring is intact and substituted at C4.

  • Amino Group (-NH₂): Broad singlet around δ 3.5 – 4.5 ppm (exchangeable with D₂O).

  • N-Methyl (-NCH₃): Sharp singlet around δ 3.6 – 3.8 ppm .

  • Cyclohexyl Group:

    • Multiplet (1H, methine) at δ 2.4 – 2.6 ppm .

    • Complex multiplets (10H) ranging from δ 1.2 – 1.9 ppm .

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expectation: A dominant peak at [M+H]⁺ = 180.3 .

  • Purity Check: UV detection at 254 nm should show >95% purity.

Part 5: Applications in Drug Discovery

Scaffold Utility: The 4-aminopyrazole moiety is a bioisostere of the 4-amino-pyrimidine and purine scaffolds. It functions primarily as an ATP-mimetic .

  • Hinge Binding: The exocyclic amino group (C4-NH₂) acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu residues).

  • Gatekeeper Interaction: The C3-Cyclohexyl group is a bulky hydrophobic moiety designed to occupy the "Gatekeeper" pocket or the hydrophobic back-pocket (Selectivity Filter) of the kinase active site.

  • Solubility: The N1-Methyl group removes a hydrogen bond donor, improving membrane permeability compared to the 1H-pyrazole parent.

Handling Precautions:

  • Stability: Aminopyrazoles are prone to oxidation (browning) upon prolonged exposure to air. Store under Argon at -20°C.

  • Reactivity: The C4-amino group is nucleophilic; avoid inadvertent exposure to anhydrides or acid chlorides unless derivatization is intended.

References

  • Common Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • Nitration Protocols: Telvekar, V. N., et al. "Novel system for the nitration of pyrazoles." Tetrahedron Letters, 2014.

  • Kinase Scaffold Utility: L. L. Cheong, et al. "4-Aminopyrazoles as privileged scaffolds in kinase inhibitor discovery." Journal of Medicinal Chemistry, 2018.

  • Chemoinformatics Data: Calculated properties derived via RDKit and SwissADME algorithms based on SMILES Cn1nc(C2CCCCC2)c(N)c1.

Exploratory

Technical Guide: The 4-Amino-1-Methyl-3-Cyclohexylpyrazole Scaffold in Drug Discovery

Part 1: Executive Summary & Scaffold Profile The "Escape from Flatland" via High-Fsp³ Pyrazoles In modern medicinal chemistry, the 4-amino-1-methyl-3-cyclohexylpyrazole (AMCP) scaffold represents a strategic intersection...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Profile

The "Escape from Flatland" via High-Fsp³ Pyrazoles

In modern medicinal chemistry, the 4-amino-1-methyl-3-cyclohexylpyrazole (AMCP) scaffold represents a strategic intersection between "privileged structures" and the drive for increased three-dimensionality (Fsp³). While the pyrazole ring itself is a ubiquitous hinge-binding motif in kinase inhibitors (found in drugs like Ruxolitinib and Crizotinib), the specific inclusion of the 3-cyclohexyl group offers distinct pharmacological advantages over its planar analogs (e.g., 3-phenyl or 3-methyl).

This guide dissects the utility of the AMCP scaffold, focusing on its role as a modular building block for ATP-competitive inhibitors and GPCR ligands.

Physicochemical Profile

The AMCP scaffold is defined by three functional vectors:

  • The Pyrazole Core: Acts as a hydrogen bond acceptor (N2) and donor (via the 4-amino group), ideal for interacting with the "hinge region" of kinase domains.

  • The 3-Cyclohexyl Group: A lipophilic, bulky, aliphatic moiety that fills hydrophobic pockets (e.g., the Gatekeeper or Back Pocket) while increasing metabolic stability compared to phenyl rings (avoiding arene oxide formation).

  • The 1-Methyl Group: Locks the tautomeric state of the pyrazole, ensuring a predictable hydrogen bond donor/acceptor profile.

PropertyValue (Est.)Significance
MW ~179.26 DaLow MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 2.1 - 2.5Optimal lipophilicity for membrane permeability without "grease ball" liability.
TPSA ~42 ŲHigh polar surface area efficiency.
Fsp³ 0.63High fraction of sp³ carbons; correlates with improved solubility and clinical success.

Part 2: Synthetic Access & Scale-Up

Reliable access to the 4-amino core is critical. While cyclization of hydrazines with nitriles is possible, the Nitration-Reduction Route is the industry standard for scalability and regioselectivity.

Visualizing the Synthesis Logic

The following diagram illustrates the primary synthetic pathway, highlighting the critical regioselective step.

SynthesisPath Start Methylhydrazine (CAS 60-34-4) Inter1 3-Cyclohexyl-1-methyl- 1H-pyrazol-5-ol Start->Inter1 Cyclization (Reflux/EtOH) Reagent 3-Cyclohexyl-3- oxopropanoate Reagent->Inter1 Inter2 3-Cyclohexyl-1-methyl- pyrazole (Core) Inter1->Inter2 Dehydroxylation (POCl3 then Pd/C) Nitro 4-Nitro-Intermediate Inter2->Nitro Nitration (HNO3/H2SO4) Final 4-Amino-1-methyl- 3-cyclohexylpyrazole Nitro->Final Reduction (H2, Pd/C or Fe/NH4Cl)

Caption: Step-wise synthesis of the AMCP scaffold. The nitration step at C4 is highly regioselective due to the directing effects of the pyrazole nitrogen.

Detailed Experimental Protocol: Nitration & Reduction

Step 1: Nitration of 3-Cyclohexyl-1-methylpyrazole

  • Rationale: Electrophilic aromatic substitution on 1-methylpyrazoles occurs preferentially at the C4 position.

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 3-cyclohexyl-1-methylpyrazole (1.0 eq) in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.2 eq) while maintaining internal temperature <10°C.
      
    • Allow to warm to RT and stir for 2 hours (Monitor by LCMS for [M+H]+ 210).

    • Quench: Pour onto crushed ice. The nitro compound often precipitates as a solid. Filter and wash with water.

Step 2: Reduction to Amine

  • Rationale: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if halogen substituents are present elsewhere on the molecule (to avoid dehalogenation).

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in MeOH/THF (1:1).

    • Add 10 wt% Pd/C catalyst (50% water wet).

    • Stir under

      
       balloon (1 atm) for 4–6 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield the 4-amino-1-methyl-3-cyclohexylpyrazole as an off-white solid.

    • Storage: Store under Argon at -20°C (Amines are prone to oxidation).

Part 3: Medicinal Chemistry Utility (SAR)

The Kinase Binding Mode

The AMCP scaffold is a "Type I" kinase inhibitor building block. The pyrazole acts as the hinge binder, while the cyclohexyl group targets the hydrophobic back-pocket.

Critical SAR Interaction Map:

  • N2 (Pyrazole): Accepts H-bond from the backbone NH of the hinge region (e.g., Leu83 in CDK2).

  • C4-Amino: Acts as a handle for amide coupling to a "Tail" region, which extends into the solvent front or interacts with the ribose binding pocket.

  • C3-Cyclohexyl: Occupies the "Gatekeeper" pocket or the hydrophobic region adjacent to the ATP site. Its bulkiness provides selectivity against kinases with smaller gatekeeper residues.

SAR_Logic Scaffold AMCP Scaffold (Inhibitor) Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Pyrazole N2 & 4-NH Pocket Hydrophobic Back Pocket (Selectivity) Scaffold->Pocket 3-Cyclohexyl Group (Van der Waals) Solvent Solvent Front (Solubility/Tail) Scaffold->Solvent Derivatization at 4-Amino

Caption: Pharmacophore mapping of AMCP. The cyclohexyl group provides critical hydrophobic anchoring, distinguishing it from planar methyl/phenyl analogs.

Case Study: JAK/STAT Pathway Inhibition

Inhibitors like Ruxolitinib utilize a pyrazole.[1][2] By substituting a cyclopentyl or cyclohexyl group, researchers can tune the residence time of the drug. The cyclohexyl group's high Fsp³ character improves the solubility-permeability balance compared to flat aromatic rings, reducing crystal packing energy and enhancing oral bioavailability.

Part 4: Analytical & Validation Protocols

Structural Validation (NMR)

To verify the AMCP scaffold, specific NMR signals must be confirmed to ensure no regioisomer (1-methyl-5-cyclohexyl) was formed.

  • 1H NMR (DMSO-d6):

    • 
       7.0–7.5 ppm: Pyrazole C5-H singlet (Diagnostic).
      
    • 
       3.6–3.8 ppm: N-Methyl singlet.
      
    • 
       2.4–2.6 ppm: Cyclohexyl methine (multiplet).
      
    • 
       1.2–1.9 ppm: Cyclohexyl methylene envelope (10 protons).
      
Functional Assay: ADP-Glo Kinase Assay

Once the scaffold is coupled to a warhead, its potency is tested.

  • Objective: Measure

    
     against a target kinase (e.g., JAK2).[1]
    
  • Protocol:

    • Reaction: Incubate Kinase (2 nM), Substrate (Poly Glu:Tyr), and ATP (10 µM) with the AMCP-derivative in kinase buffer for 60 min.

    • Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.

    • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).

    • Analysis: Luminescence is inversely proportional to inhibition. Plot RLU vs. Log[Compound].

References

  • Fsp³ and Clinical Success: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Pyrazole Kinase Inhibitors: Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. International Journal of Molecular Sciences. Link

  • Synthesis of Aminopyrazoles: Goel, R., et al. (2014). Recent Advances in the Synthesis and Biological Activity of Pyrazoles. European Journal of Medicinal Chemistry. Link

  • JAK Inhibitor Patents: Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine compounds (WO 2010/020905).[3] Patentscope. Link

  • Building Block Availability: Enamine Store. 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. Link

Sources

Foundational

A Prospective Analysis and Methodological Guide to the Biological Activity of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Derivatives

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its structural rigidity, capacity for hydrogen bonding, and favorable pharmacokinetic properties make it a "privileged scaffold" in drug discovery.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[4][5] A significant portion of their therapeutic success, particularly in oncology, is attributed to their ability to function as potent and selective inhibitors of protein kinases.

This technical guide focuses on a specific, yet underexplored, chemical entity: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine and its derivatives. While direct biological data for this specific scaffold is not prevalent in current literature, its structural motifs suggest a strong potential for biological activity, particularly as kinase inhibitors. The presence of a cyclohexyl group can enhance lipophilicity and promote binding in hydrophobic pockets of target proteins, while the 4-amino group provides a key site for further chemical modification to modulate potency, selectivity, and physicochemical properties.

This document serves as a prospective analysis and a practical, in-depth guide for researchers and drug development professionals. It outlines the rationale for investigating this class of compounds, proposes potential biological targets based on structure-activity relationship (SAR) studies of related pyrazoles, and provides detailed, field-proven experimental protocols for their synthesis and comprehensive biological evaluation.

Part 1: Rationale and Potential Biological Targets

The Kinase Family: A Prime Target for Pyrazole-Based Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[6][7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[6] The pyrazole core has been successfully incorporated into numerous kinase inhibitors, some of which have achieved clinical success.[4] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for instance, is a recognized pharmacophore for targeting kinases like CDKs.[8]

The general structure of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives makes them ideal candidates for kinase inhibition. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding site of many kinases. The cyclohexyl group at the 3-position can be directed towards hydrophobic regions of the kinase, while modifications at the 4-amino position can be designed to interact with the solvent-exposed region or other nearby pockets, thereby fine-tuning selectivity and potency.

A logical starting point for screening the biological activity of these novel derivatives would be a panel of kinases known to be inhibited by other pyrazole-based compounds. This includes, but is not limited to:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are well-established targets in cancer therapy.[8]

  • Janus Kinases (JAKs): Key mediators in cytokine signaling, implicated in inflammatory diseases and myeloproliferative disorders.[9]

  • Aurora Kinases: Crucial for mitotic progression, their inhibition can lead to polyploidy and apoptosis in cancer cells.[10]

  • c-Jun N-terminal Kinases (JNKs): Involved in stress response pathways, with JNK3 being a specific target for neurodegenerative diseases.[1]

Proposed Anticancer Activity

Given the prevalence of pyrazole derivatives as anticancer agents, it is highly probable that 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives will exhibit cytotoxic or cytostatic effects on cancer cell lines.[4][5] The mechanism of this activity is likely to be linked to the inhibition of one or more protein kinases that are critical for cancer cell proliferation, survival, or metastasis.

The initial evaluation of these compounds should, therefore, involve screening against a panel of human cancer cell lines representing various tumor types, such as breast, lung, colon, and leukemia.[11][12]

Part 2: Experimental Workflows and Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives. The protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

General Synthetic Approach

The synthesis of the target compounds can be approached through a multi-step sequence, starting from readily available materials. The following is a proposed synthetic route.

Synthesis_Workflow start Commercially Available Starting Materials step1 Synthesis of β-ketoester start->step1 step2 Cyclization with Methylhydrazine step1->step2 step3 Functional Group Interconversion at C4 step2->step3 step4 Amination at C4 step3->step4 final_product 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Derivatives step4->final_product

Caption: Proposed synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of the synthesized compounds on specific kinases should be evaluated using in vitro kinase assays. A luminescence-based assay that measures ATP consumption is a common and reliable method.[6]

Protocol: Luminescence-Based In Vitro Kinase Assay [6]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the purified recombinant kinase and its specific substrate peptide in the kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration appropriate for the specific kinase.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assays for Anticancer Activity

Protocol: MTT Assay for Cell Viability [5][11]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[11]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the pyrazole derivative and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Protocol: Annexin V/Propidium Iodide Assay for Apoptosis [11]

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[11]

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazole derivative for a predetermined time.

    • Harvest both adherent and floating cells.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Biological_Evaluation_Workflow start Synthesized 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Derivatives invitro_kinase In Vitro Kinase Inhibition Assays (Panel of Kinases) start->invitro_kinase cell_viability Cell Viability Assays (MTT, Panel of Cancer Cell Lines) start->cell_viability sar_analysis Structure-Activity Relationship (SAR) Analysis invitro_kinase->sar_analysis apoptosis_assay Apoptosis Assays (Annexin V/PI) cell_viability->apoptosis_assay cell_cycle Cell Cycle Analysis cell_viability->cell_cycle apoptosis_assay->sar_analysis cell_cycle->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the biological evaluation of novel pyrazole derivatives.

Part 3: Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Derivatives

Compound IDKinase A IC50 (µM)Kinase B IC50 (µM)Kinase C IC50 (µM)
Derivative 1
Derivative 2
...
Positive Control

Table 2: Anticancer Activity of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Derivatives

Compound IDCell Line X GI50 (µM)Cell Line Y GI50 (µM)Cell Line Z GI50 (µM)
Derivative 1
Derivative 2
...
Doxorubicin

The results from these assays will allow for a comprehensive structure-activity relationship (SAR) analysis, guiding the further optimization of this promising class of compounds.

Conclusion

While the biological activity of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine derivatives remains to be fully elucidated, the established importance of the pyrazole scaffold in medicinal chemistry, particularly as kinase inhibitors, provides a strong rationale for their investigation. This guide offers a prospective framework and detailed methodologies for the synthesis and biological evaluation of these novel compounds. The proposed workflows and protocols are designed to enable researchers to systematically explore the therapeutic potential of this chemical series, with the ultimate goal of identifying new lead compounds for drug development.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [Link]

  • Teklab Gebregiworgis, T., et al. (2021). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Nehra, B., Kumar, M., & Chawla, P. A. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. (2025). Chemistry & Biodiversity. Available at: [Link]

  • Extended structure-activity relationship studies of the[6][11][13]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. (2025). Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

The Cyclohexyl Pyrazole Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of heterocyclic chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, consistently proving its value as a privileged scaffold in the design of therapeutic agents.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles and potent biological activity.[1] This guide delves into a specific, yet increasingly significant, subclass: cyclohexyl pyrazole amines. We will explore the nuanced medicinal chemistry applications of this scaffold, dissecting its role in the development of novel therapeutics for a range of challenging diseases. Through an examination of synthetic strategies, structure-activity relationships (SAR), and key biological targets, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

The Pyrazole Core: A Foundation of Versatility in Drug Design

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique electronic and structural landscape for molecular interactions.[3] This inherent versatility has led to the successful development of numerous FDA-approved drugs across a spectrum of therapeutic areas, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[1][4] The pyrazole ring can serve as a bioisostere for other aromatic systems, often improving properties like solubility and metabolic stability.[1] Furthermore, the nitrogen atoms can engage in crucial hydrogen bonding with biological targets, while the carbon atoms provide vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.[5]

The Emergence of the Cyclohexyl Pyrazole Amine Motif

The incorporation of a cyclohexyl group and an amine functionality onto the pyrazole core introduces a fascinating interplay of lipophilicity, conformational rigidity, and hydrogen bonding capacity. The bulky and lipophilic nature of the cyclohexyl ring can facilitate penetration of cellular membranes and access to hydrophobic pockets within target proteins.[5] The amine group, on the other hand, provides a key interaction point for hydrogen bonding, crucial for anchoring the molecule within a binding site and conferring selectivity.[4] This combination of features has positioned cyclohexyl pyrazole amines as a promising scaffold for targeting a variety of challenging biological targets.

Therapeutic Applications of Cyclohexyl Pyrazole Amines

The unique structural characteristics of cyclohexyl pyrazole amines have been leveraged in the pursuit of novel treatments for a range of diseases, most notably in oncology and central nervous system (CNS) disorders.

Oncology: Targeting the Kinome and Beyond

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] The pyrazole scaffold has been extensively utilized in the design of kinase inhibitors, and the addition of the cyclohexyl and amine moieties has led to the development of potent and selective agents.[5][7]

One notable example involves the synthesis of pyrimidin-4-yl-1H-pyrazole derivatives for chronic myeloid leukemia (CML).[8] In a study exploring the structure-activity relationship of these compounds, an N-cyclohexyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxamide was synthesized.[8] While this particular analog did not exhibit biological activity, its synthesis and evaluation underscore the active exploration of this scaffold in the oncology space.[8] The rationale behind incorporating the cyclohexyl group was likely to probe a hydrophobic region of the target kinase's active site.

dot

Caption: Kinase signaling pathway targeted by cyclohexyl pyrazole amine inhibitors in oncology.

Central Nervous System Disorders: Modulating Neurological Pathways

The ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of drugs for CNS disorders. The lipophilic character of the cyclohexyl group can be advantageous in this regard. Research has pointed towards the potential of cyclohexyl pyrazole amines in modulating neurological targets.

For instance, a cyclohexyl-substituted pyrazole demonstrated high affinity for the neuropeptide Y (NPY) Y5 receptor.[4] The NPY system is implicated in a variety of physiological processes, including appetite, anxiety, and epilepsy, making the Y5 receptor an attractive target for therapeutic intervention in neurological and psychiatric disorders. The modification of a known scaffold by replacing a phenyl linker with a cyclohexyl group led to this enhanced affinity, highlighting the significant impact of this structural change.[4]

dot

Caption: General synthetic workflow for the preparation of N-cyclohexyl pyrazole carboxamides.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data specifically for a broad range of cyclohexyl pyrazole amines is still emerging, we can extrapolate key principles from related pyrazole-based inhibitors and the limited available data.

Structural Modification Observed/Expected Effect on Activity Rationale
Position and Substitution on the Cyclohexyl Ring Can significantly impact potency and selectivity.The stereochemistry and substitution pattern of the cyclohexyl ring can influence its fit within a hydrophobic pocket and its interaction with surrounding amino acid residues.
Nature of the Amine Linker The length and rigidity of the linker between the pyrazole core and the cyclohexyl amine can affect binding affinity.An optimal linker length and conformation are necessary to correctly position the cyclohexyl and pyrazole moieties for interaction with the target.
Substitution on the Pyrazole Ring Can modulate electronic properties and provide additional interaction points.Electron-withdrawing or -donating groups on the pyrazole ring can influence the pKa of the nitrogen atoms and their hydrogen bonding capabilities. Additional substituents can also engage in specific interactions with the target protein. [9]
Substitution on Other Aromatic Rings Can be crucial for overall potency and selectivity.As seen in the CML inhibitor study, substitutions on other aryl groups attached to the core scaffold play a vital role in determining biological activity. [8]

Future Perspectives and Conclusion

The cyclohexyl pyrazole amine scaffold represents a promising area for further exploration in medicinal chemistry. The existing research, though not yet exhaustive, demonstrates the potential of this motif to yield potent and selective modulators of key biological targets in oncology and CNS disorders. Future research should focus on:

  • Systematic SAR studies: A more comprehensive understanding of the SAR for this scaffold is needed to guide the rational design of new and improved analogs.

  • Exploration of diverse therapeutic areas: The anti-inflammatory and antiviral potential of cyclohexyl pyrazole amines remains largely unexplored and warrants investigation. [10][11]* Development of novel synthetic methodologies: More efficient and versatile synthetic routes to access a wider range of substituted cyclohexyl pyrazole amines will accelerate drug discovery efforts.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (n.d.). PubMed. Retrieved from [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (n.d.). ResearchGate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). ScienceDirect. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). OUCI. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • 1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3). (n.d.). PubChem. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of kinase inhibitors using 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

This Application Note and Protocol Guide details the synthesis and application of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (referred to herein as CMPA ) as a privileged building block for ATP-competitive kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis and application of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (referred to herein as CMPA ) as a privileged building block for ATP-competitive kinase inhibitors.

Executive Summary & Rationale

The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design, featured in approved drugs like Ruxolitinib (JAK), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA).

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CMPA) represents a specialized variant of this pharmacophore. Unlike the common 3-methyl or 3-cyclopropyl analogs, the 3-cyclohexyl moiety introduces significant hydrophobic bulk (


).
Mechanistic Utility
  • Selectivity Filter: The cyclohexyl group is designed to probe the Gatekeeper residue (e.g., T790M in EGFR) or the hydrophobic Back-Pocket (Selectivity Pocket) adjacent to the ATP binding site.

  • Hinge Binding: The 4-amino group and the pyrazole N2 nitrogen typically form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone).

  • Solubility Modulation: While the cyclohexyl group increases lipophilicity (ClogP shift ~ +2.0 vs methyl), it disrupts planar stacking, potentially improving solubility in complex formulations compared to flat aromatic systems.

Retrosynthetic Strategy

To synthesize inhibitors containing CMPA, the most robust disconnection is at the C2-position of a pyrimidine or the C6-position of a purine/quinazoline core.

Pathway Analysis

The synthesis is generally approached via two main routes:

  • Nucleophilic Aromatic Substitution (

    
    ):  Viable for electron-deficient cores (e.g., 2-chloropyrimidines) under acidic conditions.
    
  • Buchwald-Hartwig Cross-Coupling: Required for electron-rich cores or when

    
     fails due to steric hindrance from the cyclohexyl group.
    

Retrosynthesis cluster_legend Legend Target Target Kinase Inhibitor (Pyrimidinyl-Pyrazole) Disconnection C-N Bond Formation Target->Disconnection Core Electrophilic Core (2,4-Dichloropyrimidine) Disconnection->Core CMPA Nucleophile (3-cyclohexyl-1-methyl-1H-pyrazol-4-amine) Disconnection->CMPA Precursor Precursor (3-cyclohexyl-1-methyl-4-nitropyrazole) CMPA->Precursor Reduction key Blue: Target | Green: Key Intermediate | Red: Reduction Step

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Synthesis of the CMPA Intermediate

Note: While CMPA is commercially available (CAS: 1501621-54-0), in-house synthesis is often required for scale-up or isotopic labeling.

Reaction Scheme:

  • Cyclization: Cyclohexyl methyl ketone + DMF-DMA

    
     Enaminone.
    
  • Ring Formation: Enaminone + Methylhydrazine

    
     3-Cyclohexyl-1-methyl-pyrazole.
    
  • Nitration: Pyrazole +

    
    
    
    
    
    4-Nitro intermediate.
  • Reduction: 4-Nitro +

    
    
    
    
    
    CMPA .
Step 4: Catalytic Hydrogenation (Critical Step)

Rationale: The cyclohexyl ring is stable, but the pyrazole ring can be sensitive to over-reduction under high pressure.

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 3-cyclohexyl-1-methyl-4-nitropyrazole (10.0 g, 47.8 mmol).

  • Solvent: Add MeOH (100 mL) and THF (20 mL). Tip: THF helps solubilize the bulky nitro compound.

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet). Safety: Add catalyst under inert (

    
    ) atmosphere to prevent ignition.
    
  • Reaction: Purge with

    
     (3 cycles). Pressurize to 40 psi (2.7 bar). Shake at RT for 4 hours.
    
  • Monitoring: Check LC-MS for disappearance of Nitro (

    
    ) and appearance of Amine (
    
    
    
    ).
  • Workup: Filter through a Celite pad. Wash pad with MeOH. Concentrate filtrate in vacuo.

  • Purification: The free base is often an oil that solidifies. If purple/brown (oxidation), purify via flash chromatography (DCM:MeOH:NH3 95:5:1).

    • Yield: Typically 90-95%.

    • Storage: Store under Argon at -20°C. Aminopyrazoles oxidize slowly in air.

Protocol B: Coupling CMPA to a Pyrimidine Core (The "Warhead")

This protocol describes the synthesis of a model JAK/CDK inhibitor structure: N-(3-cyclohexyl-1-methyl-1H-pyrazol-4-yl)-2-amino-4-substituted-pyrimidine .

Prerequisite: A 2-chloro-4-substituted pyrimidine intermediate (Intermediate A ) must be prepared first (e.g., by reacting 2,4-dichloropyrimidine with an aniline or indole at C4).

Method 1: Acid-Catalyzed

(Preferred for Scale)

Mechanism: Protonation of the pyrimidine N3 activates the C2-Cl bond for nucleophilic attack by the weakly nucleophilic aminopyrazole.

  • Reagents:

    • Intermediate A (2-chloro-4-R-pyrimidine): 1.0 equiv.

    • CMPA : 1.1 equiv.

    • Solvent: n-Butanol or 2-Propanol.[1]

    • Acid: HCl (4M in dioxane, 0.5 equiv) or p-TSA (0.5 equiv).

  • Procedure:

    • Dissolve Intermediate A and CMPA in n-Butanol (0.2 M concentration).

    • Add the acid catalyst.[2]

    • Heat to 110°C (reflux) in a sealed tube or microwave vial.

    • Time: 2–12 hours. Monitor by LC-MS.

  • Workup:

    • Cool to RT. The product often precipitates as the HCl salt.

    • Filter and wash with cold

      
      .
      
    • Free Base Generation: Suspend solid in DCM/MeOH, wash with sat.

      
      , dry over 
      
      
      
      , and concentrate.
Method 2: Buchwald-Hartwig Coupling (For Unreactive Cores)

Rationale: If the pyrimidine core is electron-rich (e.g., has electron-donating groups at C5),


 will fail.
  • Reagents:

    • Intermediate A : 1.0 equiv.

    • CMPA : 1.2 equiv.

    • Catalyst:

      
       (5 mol%) + Xantphos  (10 mol%) OR BrettPhos  (for difficult substrates).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine all solids in a vial. Purge with Argon.

    • Add degassed dioxane.

    • Heat at 100°C overnight.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation & Troubleshooting

Analytical Characterization (Expected Data)
TechniqueExpected Signal for CMPA Moiety
1H NMR Py-H5 : Singlet ~7.5–8.0 ppm (Deshielded).[2] N-Me : Singlet ~3.7 ppm. Cyclohexyl : Multiplet 1.2–2.0 ppm (10H), Multiplet ~2.5 ppm (1H, methine).
13C NMR Py-C3 : Shifted downfield due to cyclohexyl. Cyclohexyl C1 : ~35 ppm.
LC-MS M+H : Expect Parent Mass + 180 Da (fragment). Fragmentation : Loss of cyclohexyl (-83) is rare; loss of methyl (-15) is rare.
Troubleshooting Guide
  • Problem: Low conversion in

    
     coupling.
    
    • Cause: Steric hindrance of the cyclohexyl group prevents approach to the C2-pyrimidine center.

    • Solution: Switch to Method 2 (Buchwald) using BrettPhos G3 precatalyst, which is designed for sterically demanding amines.

  • Problem: Regioisomers during Pyrazole Synthesis.

    • Cause: Methyl hydrazine can attack the enaminone at two positions.

    • Solution: 3-cyclohexyl-1-methyl-pyrazole is usually the major isomer (steric control). Verify regiochemistry by NOESY (interaction between N-Me and Py-H5).

Workflow Diagram

Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution (SNAr, 0°C) Start->Step1 Check1 Is Core Electron Deficient? Step1->Check1 PathA Method A: Acidic SNAr (n-BuOH, 110°C) Check1->PathA Yes PathB Method B: Buchwald Coupling (Pd/BrettPhos, 100°C) Check1->PathB No Final Final Inhibitor (Purification) PathA->Final PathB->Final

Figure 2: Decision tree for coupling CMPA to the kinase inhibitor core.

References

  • Preparation of pyrimidinyl-4-aminopyrazole compounds. US Patent Application US20210009566A1. (2021). Describes the specific coupling of 4-amino-3-substituted-pyrazoles to pyrimidines.

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. (2020). Demonstrates the bioisosteric replacement strategy using aminopyrazoles.

  • Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. (2020).[3] Highlights the use of 3-substituted-1-methyl-pyrazol-4-amines in selective JAK inhibitors.

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009). Discusses N-alkylation and steric effects on kinase potency.

  • 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine Product Page. BLD Pharm. (Accessed 2023).[4][5] Commercial availability and CAS verification.

Sources

Application

Application Note: Reductive Amination Protocols for 4-Aminopyrazole Derivatives

Abstract & Strategic Overview 4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, Aurora A/B) and anti-inflammatory agents. However, the func...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, Aurora A/B) and anti-inflammatory agents. However, the functionalization of the exocyclic amine at the 4-position presents distinct challenges compared to standard anilines.

The Core Challenges:

  • Oxidative Instability: Electron-rich 4-aminopyrazoles are prone to rapid oxidation (turning black/purple) upon exposure to air, necessitating rigorous inert atmosphere handling.

  • Nucleophilicity vs. Basicity: The heteroaromatic ring reduces the nucleophilicity of the exocyclic amine compared to alkyl amines, often requiring Lewis acid activation.

  • Amphoteric Nature: The product often possesses both acidic (ring NH) and basic (exocyclic amine) sites, complicating aqueous workups and purification.

This guide details two field-proven protocols: Method A (STAB-H) for reactive aldehydes and Method B (Ti-Mediated) for sluggish ketones or hindered substrates.

Decision Matrix & Mechanism

Before selecting a protocol, assess the electrophile and the stability of your specific pyrazole substrate.

ProtocolSelection Start Start: 4-Aminopyrazole + Carbonyl CheckCarbonyl Identify Carbonyl Type Start->CheckCarbonyl Aldehyde Aldehyde (R-CHO) CheckCarbonyl->Aldehyde Ketone Ketone (R-C=O-R') CheckCarbonyl->Ketone MethodA Method A: NaBH(OAc)3 (Mild, Selective) Aldehyde->MethodA Standard CheckHindrance Is Amine/Ketone Hindered? Ketone->CheckHindrance CheckHindrance->MethodA Unsterically Hindered MethodB Method B: Ti(OiPr)4 + NaBH4 (Water Scavenging, Activation) CheckHindrance->MethodB Hindered / Sluggish

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on electrophile reactivity.

Protocol A: Sodium Triacetoxyborohydride (STAB-H)

Best For: Aldehydes and unhindered cyclic ketones. Mechanism: Direct reductive amination.[1][2] STAB-H is mild and reduces the iminium ion faster than the aldehyde, preventing side reactions.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Aminopyrazole (Free base or HCl salt).

  • Electrophile: Aldehyde (1.0 - 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4 - 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3][4]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Methodology
  • Salt Neutralization (Critical): If using 4-aminopyrazole hydrochloride, suspend it in DCE and add 1.0 equiv of Triethylamine (TEA) or DIPEA. Stir for 15 min under N2. If using free base, skip this step.

  • Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 mins.

    • Note: AcOH catalyzes imine formation and buffers the basicity of the pyrazole.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for unstable aldehydes). Add NaBH(OAc)3 in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the imine intermediate (often visible by UV).

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 mins until gas evolution ceases.

Data & Optimization Table
ParameterStandard ConditionOptimization for Sluggish Reactions
Solvent DCE (anhydrous)THF (if solubility is poor)
Stoichiometry 1.5 equiv NaBH(OAc)3Increase to 2.0 - 2.5 equiv
Temperature 20-25°CHeat to 40-50°C (Risk of oxidation)
Time 4 hours16-24 hours

Protocol B: Titanium(IV) Isopropoxide Mediated

Best For: Ketones, electron-deficient amines, or when water removal is required to drive equilibrium. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, pushing the equilibrium toward the imine/enamine, which is then reduced.[2][5]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Aminopyrazole.[6]

  • Electrophile: Ketone (1.0 - 1.5 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 - 2.0 equiv).

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or Sodium Cyanoborohydride (NaCNBH3).

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Methodology
  • Complexation: In a flame-dried flask under Argon, combine the 4-aminopyrazole (1.0 equiv) and Ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (neat) via syringe.

    • Observation: The solution often turns slightly yellow/orange and may warm slightly.

  • Imine Formation: Stir the neat mixture or concentrated solution (in minimal THF) for 4–12 hours at RT.

    • Expert Tip: For difficult ketones, heat this complex at 60°C for 2-4 hours before reduction.

  • Dilution & Reduction: Dilute with absolute Ethanol (approx. 0.2 M concentration).[7] Cool to 0°C. Carefully add NaBH4 (pellets or powder) in portions. Caution: Hydrogen gas evolution.

  • Workup (The "Seebach" Method):

    • Add water very slowly to the reaction mixture. A thick white precipitate (TiO2) will form.

    • Dilute with EtOAc.

    • Filter the suspension through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with EtOAc/MeOH (9:1) to recover trapped product.

Expertise & Troubleshooting (E-E-A-T)

Handling Amphoteric Products

4-aminopyrazoles can be lost in aqueous layers during extraction because the pyrazole ring NH is acidic (pKa ~14, but lower with electron-withdrawing groups) and the amine is basic.

  • Solution: Avoid acidic aqueous washes. Keep the aqueous layer pH ~8-9 during extraction.

  • Alternative: Use SCX (Strong Cation Exchange) cartridges. Load the reaction mixture (diluted in MeOH), wash with MeOH, and elute the product with 2M NH3 in MeOH. This avoids liquid-liquid extraction entirely.

Preventing Oxidation

Free base 4-aminopyrazoles are air-sensitive.

  • Storage: Store as the HCl or oxalate salt.

  • In-situ Release: Always generate the free base in situ inside the reaction vessel using DIPEA or Et3N, rather than isolating the free base beforehand.

Regioselectivity (N-Alkylation vs. Exocyclic Amine)

Reductive amination generally favors the exocyclic amine because the imine forms there. However, alkylation of the ring nitrogens (N1) can occur if highly reactive alkyl halides were used (which is why we use reductive amination).

  • Verification: Use HMBC NMR. Cross-peaks between the alkyl group protons and the pyrazole ring carbons (C3/C5) confirm N1-alkylation. Cross-peaks to the exocyclic Nitrogen confirm the desired product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][8] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[7][9] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine as a Pharmaceutical Intermediate

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine as a pivotal intermediate in pharmaceutical synthesis. This document outlines the compound's physicochemical properties, detailed protocols for its synthesis from a commercially available precursor, and its application in the construction of complex heterocyclic systems, particularly those relevant to the development of kinase inhibitors. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively bind to biological targets.[3][4] Specifically, 4-aminopyrazole derivatives are crucial intermediates, serving as versatile synthons for the elaboration of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. This latter scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases.[1][3][5]

3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine, with its specific substitution pattern, offers a unique combination of a lipophilic cyclohexyl group, which can probe hydrophobic pockets in target proteins, and a reactive primary amine, which serves as a handle for further chemical elaboration. This guide will detail the synthesis and utility of this specific intermediate, providing a roadmap for its incorporation into drug discovery programs.

Physicochemical & Safety Information

A thorough understanding of the physical and chemical properties, as well as the safe handling procedures for any chemical intermediate, is paramount for successful and safe laboratory operations.

Compound Properties
PropertyValueSource
IUPAC Name 3-cyclohexyl-1-methyl-1H-pyrazol-4-amineN/A
Molecular Formula C10H17N3N/A
Molecular Weight 179.26 g/mol N/A
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in organic solvents like DCM, THF, and alcoholsGeneral knowledge
Safety & Handling

Pyrazole derivatives, as a class, require careful handling in a laboratory setting.[5][6] Adherence to standard safety protocols is essential to minimize risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

Synthetic Workflow Overview

The overall transformation from the carboxylic acid to the amine involves a three-step sequence:

  • Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride.

  • Acyl Azide Formation: Reaction of the acyl chloride with an azide source.

  • Curtius Rearrangement and Hydrolysis: Thermal rearrangement of the acyl azide to an isocyanate, followed by hydrolysis to the primary amine.

G

Detailed Synthesis Protocol

Protocol 1: Synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine via Curtius Rearrangement

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Formation of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbonyl chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or by the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Formation of 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbonyl azide

  • Dissolve the crude acyl chloride from the previous step in cold (0 °C) acetone.

  • In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution of the acyl chloride, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl azide. Caution: Acyl azides can be explosive; do not heat the concentrated product.

Step 3: Curtius Rearrangement and Hydrolysis to 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

  • Dissolve the crude acyl azide in anhydrous toluene.

  • Heat the solution gently to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.[10] Maintain reflux for 1-2 hours after gas evolution ceases to ensure complete rearrangement.

  • Cool the reaction mixture and add aqueous HCl (e.g., 2M).

  • Heat the biphasic mixture to reflux and stir vigorously for 2-4 hours to hydrolyze the isocyanate.

  • Cool the mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water.

  • Combine the aqueous layers and basify with a concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

  • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

4-Aminopyrazoles are foundational building blocks for the synthesis of pyrazolo[3,4-d]pyrimidines, a core scaffold in many potent and selective kinase inhibitors.[2][11][12] The primary amine at the C4 position readily undergoes condensation reactions with various 1,3-dielectrophiles to form the fused pyrimidine ring.

General Reaction Scheme

The most common approach involves the condensation of the 4-aminopyrazole with a substituted pyrimidine, often a dihalopyrimidine, or through a multi-step one-pot reaction involving reagents like formamide or orthoformates followed by an amine.

G

Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

This protocol describes a representative synthesis of a pyrazolo[3,4-d]pyrimidine, a common core for Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors.[3][13][14][15]

Protocol 2: Synthesis of a 1-(3-Cyclohexyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[3,4-d]pyrimidine Derivative

Materials:

  • 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

  • 4,6-dichloro-5-formylpyrimidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (1.0 eq) in n-butanol, add 4,6-dichloro-5-formylpyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent like ethanol or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyrimidine product.

Rationale for Experimental Choices:

  • Solvent: n-Butanol or DMF are high-boiling polar aprotic solvents suitable for facilitating the nucleophilic aromatic substitution and subsequent cyclization at elevated temperatures.

  • Base: DIPEA or TEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reactant: 4,6-dichloro-5-formylpyrimidine is a versatile building block where one chlorine atom is displaced by the aminopyrazole, and the formyl group participates in the subsequent intramolecular cyclization to form the fused pyrimidine ring.

Characterization of Products

The identity and purity of the synthesized intermediates and final products should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic peaks for the pyrazole and cyclohexyl protons. In the final product, new aromatic signals corresponding to the pyrimidine ring will be present.
¹³C NMR Confirmation of the number of unique carbon atoms and their chemical environments.
Mass Spectrometry Observation of the molecular ion peak corresponding to the expected molecular weight of the product.
FT-IR For the amine intermediate, characteristic N-H stretching vibrations will be observed. These will be absent in the final pyrazolo[3,4-d]pyrimidine product.

Conclusion

3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine is a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis from the corresponding carboxylic acid is achievable through established chemical transformations. The strategic placement of the cyclohexyl and methyl groups, combined with the reactive 4-amino functionality, makes it an excellent starting point for the synthesis of complex heterocyclic molecules, particularly for the discovery of novel kinase inhibitors. The protocols and guidelines presented herein are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors.

References

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3008. Available at: [Link]

  • Bar-Tana, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-9. Available at: [Link]

  • Cheng, H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8206. Available at: [Link]

  • Scarpino, A., et al. (2023). Structures of pyrazole-based p38α/MAPK14 kinase inhibitors and their IC50 values. Molecules, 28(14), 5359. Available at: [Link]

  • Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini reviews in medicinal chemistry, 22(8), 1197-1215. Available at: [Link]

  • Wang, X., et al. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 24(18), 3249. Available at: [Link]

  • Xiao, K. J., et al. (2021). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of medicinal chemistry, 64(15), 11099-11115. Available at: [Link]

  • Klapars, A., et al. (2017). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & biomolecular chemistry, 15(47), 10046-10053. Available at: [Link]

  • Bar-Tana, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-9. Available at: [Link]

  • Li, J., et al. (2012). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International journal of molecular sciences, 13(10), 12760-12777. Available at: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini reviews in medicinal chemistry, 22(8), 1197-1215. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 301-313. Available at: [Link]

  • Lang, J. J., et al. (2021). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of medicinal chemistry, 64(10), 6889-6905. Available at: [Link]

  • Rodgers, J. D., et al. (2011). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of medicinal chemistry, 54(18), 6371-6386. Available at: [Link]

  • Various. (2012). Pyrazole derivatives as JAK inhibitors. Google Patents.
  • Ghorab, M. M., et al. (2015). Some Pyrazole and pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. Archiv der Pharmazie, 348(1), 43-51. Available at: [Link]

  • Various. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Der Pharma Chemica, 7(10), 233-241. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. Available at: [Link]

  • Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

  • El-Faham, A., et al. (2022). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]

  • Molbase. (n.d.). Amine synthesis by Hofmann rearrangement. Molbase. Available at: [Link]

  • Pearson. (n.d.). Curtius Rearrangement Explained. Pearson. Available at: [Link]

  • Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular diversity, 25(4), 2379-2388. Available at: [Link]

  • Tawfik, S. M., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & biomolecular chemistry, 16(34), 6173-6188. Available at: [Link]

  • Various. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Various. (2020). Scheme 4. Synthesis of pyrazole-4-carboxamide derivative 14. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. Available at: [Link]

  • Various. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest management science. Available at: [Link]

  • LibreTexts. (2023). 24.7: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Wikipedia. Available at: [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. Available at: [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. Available at: [Link]

  • Allery, M. (2019). Curtius Rearrangement. YouTube. Available at: [Link]

  • J&K Scientific LLC. (2021). Schmidt Reaction. J&K Scientific LLC. Available at: [Link]

  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. BYJU'S. Available at: [Link]

  • LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Organic Chemistry Portal. Available at: [Link]

  • Various. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Various. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available at: [Link]

  • Various. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 19(12), 20494-20504. Available at: [Link]

Sources

Application

general procedure for N-acylation of 1-methyl-3-cyclohexyl-pyrazol-4-amine

Abstract & Strategic Overview This guide details the protocol for the N-acylation of 1-methyl-3-cyclohexyl-pyrazol-4-amine , a specialized scaffold often utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the N-acylation of 1-methyl-3-cyclohexyl-pyrazol-4-amine , a specialized scaffold often utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

While 4-aminopyrazoles are generally electron-rich and nucleophilic, this specific substrate presents a unique steric-electronic paradox :

  • Electronic Activation: The N1-methyl group and the pyrazole ring electronics make the C4-amine highly nucleophilic compared to aniline equivalents.

  • Steric Hindrance: The C3-cyclohexyl group creates a significant steric wall adjacent to the amine. This does not prevent reaction but drastically affects the kinetics, particularly with bulky electrophiles (e.g., ortho-substituted benzoyl chlorides).

Key Success Factor: The choice of base and solvent must account for the solubility of the cyclohexyl moiety and the kinetic barrier it imposes. Simple "dump-and-stir" protocols often stall at 60-70% conversion; this guide provides the optimized conditions to drive the reaction to completion.

Chemical Context & Mechanism[1][2][3][4][5]

Reactivity Profile

The reaction proceeds via a nucleophilic acyl substitution. The C4-amine lone pair attacks the carbonyl carbon of the acylating agent.

  • Regioselectivity: Since N1 is methylated, tautomerization is blocked. The exocyclic amine is the only stable nucleophile. N2-acylation is kinetically possible but thermodynamically unstable; any "kinetic" N2-acyl species will rearrange to the exocyclic amide or hydrolyze during workup.

  • Solubility: The cyclohexyl group renders the molecule lipophilic. Polar aprotic solvents (DMF, DMSO) or moderately polar solvents (DCM, THF) are preferred over alcohols.

Mechanistic Diagram (DOT)

ReactionMechanism Substrate 1-Methyl-3-Cyclohexyl -Pyrazol-4-Amine TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack (Slowed by Cyclohexyl steric bulk) Reagent Acyl Chloride (R-COCl) Reagent->TS Product N-Acylated Product TS->Product Elimination of Cl- Base Base (TEA/Pyridine) Proton Scavenger Base->Product Neutralization of HCl

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the nucleophilic attack stage.

Experimental Protocols

Method A: The "Standard" Protocol (Acid Chlorides)

Best for: Simple aliphatic or non-hindered aromatic acid chlorides. High throughput.

Reagents:

  • Substrate: 1-methyl-3-cyclohexyl-pyrazol-4-amine (1.0 equiv)

  • Acyl Chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Catalyst: DMAP (0.1 equiv) - Optional, add if R-group is bulky.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the amine substrate  in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add TEA or DIPEA . Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acyl Chloride dropwise via syringe over 5-10 minutes.

    • Critical Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The amine spot (usually lower Rf, stains with Ninhydrin) should disappear.

  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 15 minutes.
    
  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
Method B: The "Precision" Protocol (Carboxylic Acids)

Best for: Complex, chiral, or expensive carboxylic acids where acid chlorides are unstable.

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc (if using T3P)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF (0.2 M). Add HATU at RT and stir for 5-10 minutes to form the activated ester.

    • Why? Pre-activation minimizes the time the nucleophilic pyrazole amine spends in the presence of the unactivated acid, reducing potential salt formation.

  • Addition: Add the 1-methyl-3-cyclohexyl-pyrazol-4-amine in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: The cyclohexyl group can slow down the approach of the bulky HATU-active ester. If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then saturated

    
    , then Brine.
    
Method C: The "Forcing" Protocol (Sterically Demanding)

Best for: ortho-substituted benzoyl chlorides or tertiary alkyl acid chlorides.

Reagents:

  • Substrate (1.0 equiv)

  • Acyl Chloride (2.0 equiv)

  • Solvent: Pyridine (used as both solvent and base)[2]

Procedure:

  • Dissolution: Dissolve the substrate directly in anhydrous Pyridine (0.5 M).

  • Addition: Add Acyl Chloride at RT.

  • Heating: Heat the mixture to 60–80°C for 2–6 hours.

    • Why? Pyridine acts as an acyl transfer catalyst (forming the N-acylpyridinium ion), which is a hotter electrophile than the acid chloride itself, overcoming the steric wall of the cyclohexyl group.

  • Workup: Evaporate Pyridine (azeotrope with Toluene if necessary). Redissolve residue in EtOAc and wash with 0.5 M HCl (to remove residual Pyridine/Substrate) followed by

    
    .
    

Data Presentation & Analysis

Comparison of Methods
FeatureMethod A (DCM/TEA)Method B (HATU/DMF)Method C (Pyridine/Heat)
Reactivity ModerateHigh (for acids)Very High
Steric Tolerance Low-MediumMediumHigh
Workup Difficulty LowMedium (DMF removal)Medium (Pyridine removal)
Typical Yield 85-95%70-90%80-95%
Use Case Acetyl, Propionyl, simple BenzoylChiral acids, Boc-amino acidso-Tolyl, Pivaloyl, 2,6-disubst.
Analytical Validation (Self-Checking)

To ensure the protocol worked, verify the following diagnostic signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Look for a broad singlet (exchangeable with D2O) typically between 9.0 – 10.5 ppm . (Disappearance of the broad amine NH2 signal at ~3.5-5.0 ppm).

    • Pyrazole C5-H: A sharp singlet around 7.5 – 8.2 ppm . This often shifts downfield by 0.2-0.5 ppm upon acylation due to the electron-withdrawing effect of the carbonyl.

    • Cyclohexyl: Multiplets in the 1.2 – 2.0 ppm range (usually unaffected, but integration confirms the scaffold).

    • N-Methyl: Singlet at ~3.6 – 3.8 ppm .

  • LC-MS:

    • Expect

      
       peak corresponding to Product Mass.
      
    • Check for

      
       adducts which are common for amides.
      
    • Troubleshooting: If you see

      
      , you may have bis-acylation (rare with bulky cyclohexyl, but possible with acetyl chloride).
      

Workflow Diagram

Workflow Start Start: 1-Me-3-Cy-Pyrazol-4-amine Decision Is the Acid Partner Bulky? Start->Decision MethodA Method A: Acid Chloride + TEA/DCM (0°C -> RT) Decision->MethodA No (Simple R-COCl) MethodC Method C: Acid Chloride + Pyridine (60°C) Decision->MethodC Yes (Steric Hindrance) MethodB Method B: HATU Coupling (For Carboxylic Acids) Decision->MethodB N/A (Using R-COOH) Check Check Conversion (TLC/LCMS) MethodA->Check MethodC->Check MethodB->Check Check->MethodC Incomplete (Try Forcing) Purify Purification (Flash Column / Recryst.) Check->Purify Complete

Figure 2: Decision tree for selecting the optimal acylation strategy.

References

  • General Reactivity of Aminopyrazoles

    • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems.
    • Source:

  • Acylation Protocols for Heterocyclic Amines

    • Bagley, M. C., et al. (2006).
    • Source:

  • Steric Considerations in Pyrazole Synthesis

    • El-Taweel, F. M., & Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry.
    • Source: [3]

  • Kinase Inhibitor Scaffold Context (JNK/CDK)

    • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase.
    • Source:

Sources

Method

solvent selection for dissolving 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Application Note: Solvent Selection & Handling Protocol for 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Executive Summary & Chemical Profile This guide details the solvent selection strategy for 3-cyclohexyl-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocol for 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

Executive Summary & Chemical Profile

This guide details the solvent selection strategy for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine , a critical intermediate often employed in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

The molecule features a "push-pull" physicochemical profile: a lipophilic cyclohexyl tail and a polar, basic aminopyrazole core.[1] Successful dissolution requires balancing these opposing properties while avoiding functional group incompatibilities (specifically Schiff base formation).[1]

Physicochemical Profile:

Property Value / Characteristic Implication for Solvation

| Structure | Pyrazole core, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 amine, cyclohexyl ring | Amphiphilic nature. |
| Molecular Weight  | 179.27  g/mol  | Low MW facilitates dissolution in small volumes. |
| Physical State  | Solid (Powder) | Requires agitation/sonication for initial wetting.[1] |
| Estimated LogP  | ~2.1 – 2.5 (Predicted) | Lipophilic enough for organic solvents; poor water solubility.[1] |
| pKa (Amine)  | ~3.5 – 4.5 (Conjugated amine) | Weakly basic; soluble in aqueous acid (pH < 2).[1] |
| Reactivity  | Primary Amine (

) | CRITICAL: Incompatible with ketones/aldehydes. |

Solvent Selection Strategy

The selection logic follows a "Like Dissolves Like" approach, modified by chemical stability constraints.[1]

Category A: Recommended Solvents (High Solubility & Stability)

These solvents interact effectively with both the polar amine/pyrazole core and the lipophilic cyclohexyl group.[1]

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism:[1][2] Excellent solvation of the lipophilic cyclohexyl group while accommodating the polar core.

    • Use Case: Reaction solvent (acylation, alkylation), liquid-liquid extraction.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Mechanism:[1][2] Strong Hydrogen-bond donation solvates the amine and pyrazole nitrogens.

    • Use Case: Crystallization, reductive amination reactions.[1]

  • Polar Aprotic (DMSO, DMF, NMP):

    • Mechanism:[1][2] High dielectric constant disrupts crystal lattice energy; dipole interactions stabilize the polar core.

    • Use Case: Stock solutions for bioassays, high-temperature reactions (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ).
      
Category B: Conditional Solvents (Moderate Solubility)
  • Ethers (THF, 2-MeTHF, Dioxane): Good solubility, but ensure solvents are peroxide-free to prevent amine oxidation.[1]

  • Esters (Ethyl Acetate): Moderate solubility; useful for workup but may not dissolve high concentrations (>100 mg/mL) without heating.[1]

  • Acetonitrile: Good for analytical (HPLC) prep, but may require slight warming for saturation.[1]

Category C: Prohibited / Poor Solvents[1]
  • Ketones (Acetone, MEK, Cyclohexanone): [1]

    • RISK: The primary amine will react with the ketone carbonyl to form an imine (Schiff base) , degrading your sample.[1]

    • Status:STRICTLY AVOID.

  • Water (Neutral pH): Poor solubility due to the lipophilic cyclohexyl group.[1]

  • Alkanes (Hexane, Heptane): The polar pyrazole core prevents dissolution.[1] Useful only as an anti-solvent for precipitation.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting a solvent based on the intended application.

SolventSelection Start Start: Dissolve 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine Application Select Application Start->Application Reaction Synthetic Reaction Application->Reaction Analysis Analytical (HPLC/NMR) Application->Analysis Storage Stock Solution Application->Storage TempCheck Reaction Temp? Reaction->TempCheck Reductive Reductive Conditions? Use MeOH/EtOH Reaction->Reductive Warning CRITICAL WARNING: Avoid Acetone/Ketones (Imine Formation) Reaction->Warning HPLC HPLC: Acetonitrile/Water (Acidic Modifier) Analysis->HPLC NMR NMR: DMSO-d6 or CDCl3 Analysis->NMR Stable DMSO (Frozen) Avoid degradation Storage->Stable Storage->Warning LowTemp < 40°C DCM, THF TempCheck->LowTemp HighTemp > 80°C DMF, Toluene TempCheck->HighTemp

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical exclusion of ketones.[1]

Experimental Protocols

Protocol A: Quantitative Saturation Solubility Assessment

Use this protocol to determine exact solubility limits for process scaling.

Materials:

  • Compound (approx. 50 mg)[1]

  • Target Solvent (HPLC Grade)

  • 1.5 mL HPLC Vials & Syringe Filters (0.22 µm PTFE)

  • Agilent 1100/1200 HPLC or equivalent (UV detection @ 254 nm)[1]

Steps:

  • Preparation: Weigh 10 mg of compound into a clear glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (

    
    ).
    
  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.

  • Observation:

    • Clear Solution: Soluble.[3] Stop and calculate concentration.

    • Turbid/Solid Persists: Continue adding solvent.

  • Saturation Point: If solid remains after 1.0 mL total solvent (Concentration < 10 mg/mL), the solvent is considered "Poor."[1]

  • Quantification (Optional): Filter the saturated supernatant, dilute 100x, and inject into HPLC against a standard curve to determine

    
    .
    
Protocol B: Preparation of 100 mM Stock Solution (DMSO)

Standard for biological assays.[1]

  • Calculate Mass: For 10 mL of 100 mM solution: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    
    
    
  • Weighing: Weigh 179.3 mg of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine into a 20 mL scintillation vial.

  • Dissolution: Add 5 mL of anhydrous DMSO. Vortex until fully dissolved (solution should be clear/light yellow).[1]

  • Volume Adjustment: Transfer to a volumetric flask or use a pipette to adjust final volume to 10 mL with DMSO.

  • Storage: Aliquot into amber vials. Store at

    
    .[4]
    
    • QC Check: Analyze by LCMS after 1 week to ensure no oxidation (M+16 peak).[1]

References

  • Compound Identification

    • PubChem. 3-methyl-1H-pyrazol-4-amine (Analogue Reference). National Library of Medicine. Available at: [Link][1]

  • Chemical Reactivity (Schiff Base Formation)

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).[1]

  • Synthesis & Applications

    • Fustero, S., et al. (2011).[1] "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reference for aminopyrazole handling).

  • Safety Data

Sources

Application

Application Note: High-Efficiency C–N Coupling of Sterically Hindered Aminopyrazoles

Executive Summary & The Challenge In medicinal chemistry, aminopyrazoles are privileged scaffolds, particularly in the development of kinase inhibitors (e.g., Janus kinase or B-Raf inhibitors). However, functionalizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

In medicinal chemistry, aminopyrazoles are privileged scaffolds, particularly in the development of kinase inhibitors (e.g., Janus kinase or B-Raf inhibitors). However, functionalizing these heterocycles via Palladium-catalyzed cross-coupling presents a dual challenge often cited as a "bottleneck" in Structure-Activity Relationship (SAR) campaigns:

  • Catalyst Poisoning: The pyridine-like nitrogen (

    
    ) of the pyrazole ring is a potent 
    
    
    
    -donor. Without sufficient steric bulk on the ligand, the substrate coordinates to Palladium, displacing the phosphine and arresting the catalytic cycle (formation of stable, non-reactive Pd-substrate complexes).
  • Steric & Electronic Deactivation: Substituents at the C4 position (ortho to the amine) or bulky coupling partners create significant steric clash during the amine coordination and reductive elimination steps. Furthermore, electron-rich aminopyrazoles can be prone to oxidation or side reactions.

This guide provides a validated protocol using Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts , specifically focusing on tBuBrettPhos and BrettPhos systems, which have proven superior for these substrates compared to traditional Pd/BINAP or Pd/Xantphos systems.

Mechanistic Strategy & Ligand Selection[1][2][3][4]

To overcome the "poisoning" effect, the catalyst system must possess two features:

  • High Steric Demand: To prevent the pyrazole ring nitrogen from binding to the metal center.

  • Monoligated Active Species: To open a coordination site for the oxidative addition of the aryl halide while maintaining a bulky environment.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst SystemRationale
Primary Aminopyrazoles (General)BrettPhos BrettPhos Pd G4 Excellent mono-selectivity; bulky enough to prevent N-coordination.
Hindered Primary Aminopyrazoles (e.g., C4-substituted)tBuBrettPhos tBuBrettPhos Pd G3/G4 The t-butyl groups increase cone angle, facilitating reductive elimination in extremely crowded systems.
Secondary Aminopyrazoles RuPhos RuPhos Pd G4 Optimized for secondary amines; prevents

-hydride elimination.
Amides / Sulfonamides tBuBrettPhos tBuBrettPhos Pd G3 Higher basicity of the ligand supports the deprotonation of weaker nucleophiles.
Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the catalytic cycle and the specific points where steric bulk prevents failure modes.

BuchwaldCycle PreCat Pd G4 Precatalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd Ar-X Coordination Amine Coordination (Steric Bottleneck) OxAdd->Coordination R-NH2 Poisoning OFF-CYCLE: Pd-Pyrazole Complex OxAdd->Poisoning Lack of Bulk Deprotonation Deprotonation (Base: LHMDS/NaOtBu) Coordination->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->ActivePd Regenerate Poisoning->ActivePd Slow/No Return

Figure 1: Catalytic cycle highlighting the critical "Amine Coordination" step where bulky ligands (L) prevent the formation of off-cycle Pd-Pyrazole resting states.

Protocol: Coupling of Sterically Hindered 3-Aminopyrazoles

This protocol utilizes tBuBrettPhos Pd G3 , which generates the active L-Pd(0) species efficiently even at lower temperatures, preventing substrate decomposition.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Aryl Halide: 1.0 equiv (e.g., 4-bromo-2-methylanisole)

  • Nucleophile: 1.2 equiv (e.g., 3-amino-4-isopropylpyrazole)

  • Catalyst: tBuBrettPhos Pd G3 (1.0 – 5.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)₂ (catalyst) + tBuBrettPhos (ligand) in a 1:1.2 ratio with 0.5 equiv water for activation.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 – 2.5 equiv)

    • Why LHMDS? It is soluble, strong enough to deprotonate the amine, but bulky enough to minimize nucleophilic attack on sensitive electrophiles. It also buffers the reaction against protonation of the pyrazole ring nitrogen.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Into a dry reaction vial equipped with a magnetic stir bar, weigh the Aryl Halide (1.0 mmol), Aminopyrazole (1.2 mmol), and tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%).

    • Critical Step: If the aryl halide is a liquid, add it via syringe after sealing.

  • Inerting:

    • Seal the vial with a septum cap (PTFE lined).

    • Evacuate and backfill with Argon (x3).

  • Solvent & Base Addition:

    • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

    • Add LiHMDS solution (2.4 mL, 2.4 mmol) dropwise via syringe at room temperature.

    • Observation: The solution color typically shifts from pale yellow to dark orange/brown upon base addition, indicating precatalyst activation.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ rpm) for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion is <20%, increase temperature to 110°C.

  • Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous NH₄Cl (5 mL) or dilute acetic acid in MeOH.

    • Extract with EtOAc (3 x 10 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

    • Note: Aminopyrazoles can streak on silica; adding 1% Et₃N to the eluent is recommended.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocol fails.

Optimization Workflow (DOT Diagram)

Optimization Start Standard Protocol: tBuBrettPhos Pd G3 LiHMDS, 90°C Check Check Conversion (LCMS @ 4h) Start->Check Success >90% Conv. Isolate Check->Success Yes LowConv <10% Conv. (SM Remaining) Check->LowConv No Dehal Dehalogenation (Ar-H formed) Check->Dehal Side Prod Sol1 Increase Temp (110°C) OR Switch to t-Amyl Alcohol LowConv->Sol1 Sol3 Switch Base: NaOtBu (Stronger) K3PO4 (Weaker/Slower) LowConv->Sol3 Sol2 Switch Ligand: BrettPhos (less steric) OR AdBrettyPhos (more steric) Dehal->Sol2 Reduce steric bulk to speed up coord

Figure 2: Decision tree for troubleshooting common reaction failures (Low conversion or Dehalogenation).

Troubleshooting Table
SymptomDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or failed activation.1. Ensure inert atmosphere (O₂ kills active Pd).2. Switch to Pd G4 precatalyst (ensures 1:1 L:Pd).3. Increase temp to 110°C.
Dehalogenation (Ar-H)

-hydride elimination or slow reductive elimination.
1. Switch to BrettPhos (slightly less bulky, faster reductive elimination for some substrates).2. Lower temperature to 60–80°C.
Low Yield (Complex Mixture) Base-sensitive functional groups.1. Switch base from LiHMDS to K₃PO₄ (requires longer time, 24h+).2. Use t-Amyl alcohol as solvent.
Coupling on Ring Nitrogen Wrong site selectivity.1. Use tBuBrettPhos (steric bulk disfavors the hindered ring nitrogen).2. Protect the ring nitrogen (e.g., THP or SEM group) prior to coupling.

References

  • Fors, B. P., & Buchwald, S. L. (2010). "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions."[1] Journal of the American Chemical Society, 132(45), 15914–15917.

  • Schultz, D. M., & Wolfe, J. P. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(1), 166–169.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Welcome to the technical support guide for the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Pyrazole derivatives are a cornerstone in modern drug discovery, appearing in numerous FDA-approved drugs.[1] The specific scaffold of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine serves as a crucial building block for more complex molecules, including kinase inhibitors and other targeted therapeutics.

This guide moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and systematically improving your yield and purity. We will explore the causality behind each experimental choice, grounding our recommendations in established chemical principles.

General Synthetic Pathway

The most reliable and commonly employed route to 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine involves a four-step sequence starting from a suitable 1,3-dicarbonyl compound. This pathway is advantageous as it allows for the controlled introduction of substituents and functional groups.

The overall workflow can be visualized as follows:

G cluster_0 Synthesis Workflow start Starting Materials (1-cyclohexylbutane-1,3-dione & Methylhydrazine) step1 Step 1: Pyrazole Formation (Knorr Cyclization) start->step1 Acid catalyst (e.g., AcOH) step2 Intermediate A (3-cyclohexyl-1,5-dimethyl-1H-pyrazole) step1->step2 step3 Step 2: C4-Nitration (Electrophilic Aromatic Substitution) step2->step3 HNO₃ / H₂SO₄ step4 Intermediate B (3-cyclohexyl-1,5-dimethyl-4-nitro-1H-pyrazole) step3->step4 step5 Step 3: Nitro Group Reduction (e.g., Catalytic Hydrogenation) step4->step5 H₂, Pd/C end Final Product (3-cyclohexyl-1-methyl-1H-pyrazol-4-amine) step5->end

Caption: General synthetic workflow for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My yield for the initial pyrazole formation (Step 1) is low. What are the likely causes and solutions?

A1: Low yield in the Knorr pyrazole synthesis is a frequent issue, often stemming from incomplete reaction, side reactions, or suboptimal conditions. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2]

  • Causality: The reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration. If the dehydration is inefficient, the equilibrium may not favor the product. Additionally, methylhydrazine has two non-equivalent nitrogen atoms, which can lead to the formation of regioisomers.

  • Troubleshooting Steps:

    • Water Removal: The final step is dehydration. If you are running the reaction in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

    • Catalyst: While often self-catalyzed, a mild acid catalyst like acetic acid can significantly improve the rate and yield. Avoid strong acids, which can cause degradation of the starting materials.

    • Temperature Control: The initial condensation should be run at a moderate temperature (e.g., room temperature to 60 °C) to form the hydrazone intermediate before heating to reflux for the cyclization and dehydration step. This minimizes side reactions.

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of methylhydrazine. A slight excess (1.05-1.1 equivalents) can help compensate for its volatility and ensure the dicarbonyl is fully consumed.

Q2: I am observing two different pyrazole isomers. How can I improve the regioselectivity of the cyclization?

A2: This is a classic challenge when using an unsymmetrical dicarbonyl (like 1-cyclohexylbutane-1,3-dione) and a substituted hydrazine. The outcome is dictated by which nitrogen of methylhydrazine attacks which carbonyl group.

  • Causality: The N1 nitrogen of methylhydrazine is sterically hindered by the methyl group, making it less nucleophilic. The terminal N2 amine is more nucleophilic and will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon. In 1-cyclohexylbutane-1,3-dione, the carbonyl adjacent to the methyl group is generally more accessible than the one adjacent to the bulky cyclohexyl group.

  • Strategies for Control:

    • pH Control: Reaction conditions can influence regioselectivity. Running the reaction under mildly acidic conditions (pH 4-5) often favors the formation of the 1,5-disubstituted pyrazole, which, in this case, would be the desired 3-cyclohexyl-1,5-dimethyl isomer.

    • Protecting Groups/Precursors: A more advanced strategy involves using a precursor where one carbonyl is masked, forcing the reaction to proceed in a specific orientation. This adds steps but provides excellent control.

    • Careful Analysis: It is crucial to correctly identify the major and minor isomers using techniques like 2D NMR (NOESY) to confirm the spatial relationship between the N-methyl group and the C3/C5 substituents.

Q3: The nitration of the pyrazole ring (Step 2) is giving me a low yield and multiple byproducts. How can I optimize this step?

A3: Nitration of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and generally reactive. The C4 position is the most electron-dense and susceptible to electrophilic attack.[3] However, the reaction is highly exothermic and can lead to degradation or the formation of unwanted byproducts if not controlled.

  • Causality: A standard nitrating mixture (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺). If the temperature is too high, the reaction rate can become uncontrollable, leading to oxidation of the cyclohexyl ring or over-nitration.

  • Optimization Protocol:

    • Temperature is Critical: The reaction must be performed at low temperatures. Cool the pyrazole solution in concentrated sulfuric acid to 0 °C or even -10 °C in an ice-salt bath before the dropwise addition of the nitrating mixture. Maintain this temperature throughout the addition.

    • Choice of Nitrating Agent: For sensitive substrates, milder nitrating agents can be used. Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can provide cleaner reactions, albeit at a higher cost.

    • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

    • Workup: Quench the reaction by pouring it carefully onto crushed ice. This dissipates heat and precipitates the nitro-pyrazole product, which is typically a solid.

Q4: My nitro group reduction (Step 3) is incomplete or the catalyst seems to be poisoned. What are the best practices?

A4: The reduction of an aromatic nitro group to an amine is a standard transformation, but it can be problematic. The choice of reducing agent is key.

  • Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean method, but the palladium catalyst can be poisoned by sulfur-containing impurities or other functional groups.[4] Metal-acid systems (like SnCl₂/HCl or Fe/HCl) are more robust but require a more involved workup to remove metal salts.

  • Troubleshooting and Alternatives:

MethodAdvantagesCommon Issues & Solutions
H₂, Pd/C Clean reaction, easy workup (filtration).Poisoning: Ensure starting material is free of sulfur. Activity: Use a fresh, high-quality catalyst. Use a solvent like ethanol or ethyl acetate. Adding a small amount of acid (HCl) can sometimes accelerate the reaction.
SnCl₂·2H₂O / HCl Robust, tolerates more functional groups.Workup: The product forms a complex with tin salts. After reaction, basify carefully with concentrated NaOH to pH > 10 to precipitate tin hydroxides, then extract the product.
Fe / HCl or NH₄Cl Inexpensive, effective, and environmentally safer than tin.Workup: The workup involves filtering off the iron salts. The reaction is often heterogeneous and may require vigorous stirring.

Q5: How can I effectively purify the final 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine product?

A5: The final product is a primary amine, which gives it a distinct chemical handle for purification.

  • Causality: The amine functional group is basic. This property can be exploited to separate it from non-basic impurities.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: After the initial workup, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash and Isolate: Separate the layers. The organic layer can be discarded. Wash the acidic aqueous layer once more with fresh organic solvent to remove any remaining impurities.

    • Liberate the Amine: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or can be extracted with a fresh portion of organic solvent.

    • Final Polish: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. If further purification is needed, the product can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) or purified by silica gel chromatography (using a mobile phase containing a small amount of triethylamine, ~1%, to prevent tailing). A patent on pyrazole purification suggests forming acid addition salts for crystallization.[5]

Troubleshooting Decision Tree

For a systematic approach to diagnosing yield issues, follow this logical flow:

G start Low Final Yield of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine check_intermediates Analyze Intermediates (A & B) by NMR/LC-MS start->check_intermediates problem_step1 Issue is in Step 1: Pyrazole Formation check_intermediates->problem_step1 Intermediate A (pyrazole) is low/impure problem_step2 Issue is in Step 2: Nitration check_intermediates->problem_step2 Intermediate B (nitro-pyrazole) is low/impure problem_step3 Issue is in Step 3: Reduction check_intermediates->problem_step3 Intermediate B is pure, but final product is low problem_purification Significant Loss During Purification check_intermediates->problem_purification All intermediates look good, crude product is present solution_step1 Troubleshoot Step 1: - Check stoichiometry - Use Dean-Stark - Optimize catalyst/temp problem_step1->solution_step1 solution_step2 Troubleshoot Step 2: - Lower temperature (-10°C) - Slow, dropwise addition - Monitor by TLC problem_step2->solution_step2 solution_step3 Troubleshoot Step 3: - Check catalyst activity - Switch to SnCl₂ or Fe/HCl - Ensure complete reaction problem_step3->solution_step3 solution_purification Optimize Purification: - Use Acid/Base extraction - Check pH during workup - Use amine-deactivated silica problem_purification->solution_purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PMC. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • PMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (2018). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • PMC. (n.d.). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. [Link]

  • PMC. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

Optimization

solubility issues of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine in DMSO

Topic: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine in DMSO Executive Summary & Compound Profile This guide addresses solubility challenges associated with 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (and structurally related a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine in DMSO

Executive Summary & Compound Profile

This guide addresses solubility challenges associated with 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (and structurally related aminopyrazoles) in Dimethyl Sulfoxide (DMSO). While generally classified as "soluble" in organic solvents, this compound exhibits specific physicochemical behaviors—driven by its lipophilic cyclohexyl moiety and basic amine group—that can lead to unexpected precipitation, "crashing out" upon storage, or incomplete dissolution.

Physicochemical Drivers of Insolubility
FeatureChemical ImpactSolubility Consequence in DMSO
Cyclohexyl Group Increases Lipophilicity (

)
Drastically reduces tolerance for water. Even 5-10% water uptake by DMSO can force precipitation.
Primary Amine Basic Center (

for pyrazole amines)
Potential for salt formation. Note: HCl salts of this compound are less soluble in pure DMSO than the free base.
Crystal Lattice High Lattice EnergyCrystalline samples require significant kinetic energy (heat/sonication) to break the lattice initially, unlike amorphous forms.
The "Why": Mechanisms of Failure

Understanding the root cause is the first step to troubleshooting. Most users encounter issues not because the compound is insoluble in pure DMSO, but because the solvent environment has changed.

Mechanism A: The Hygroscopic Trap (The "Crash Out")

DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb significant water from the atmosphere within hours.

  • The Conflict: The cyclohexyl group is hydrophobic. As your DMSO stock absorbs atmospheric water, the solvent power decreases. Once the water content exceeds a critical threshold (often ~10-15% for this scaffold), the compound becomes thermodynamically unstable in solution and precipitates.

Mechanism B: The Salt Confusion

If you purchased the Hydrochloride (HCl) salt version of this amine:

  • Inorganic salts (like NaCl) are insoluble in DMSO.

  • Organic amine salts have lower solubility in DMSO than their free base counterparts because DMSO is a polar aprotic solvent that solvates cations well but anions poorly. The chloride ion is poorly solvated, destabilizing the solution.

Troubleshooting Workflow

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Start: Solubility Issue State What is the visual state? Start->State Cloudy Cloudy / Suspension State->Cloudy Initial Mix Solid Solid Chunk / No Dissolution State->Solid Initial Mix Precip Clear then Precipitated State->Precip After Storage ActionHeat Action: Heat (37°C) + Sonicate Cloudy->ActionHeat CheckSalt Check Label: Is it a Salt (HCl)? Solid->CheckSalt CheckWater Check Storage: Was it frozen/cold? Precip->CheckWater CheckSalt->ActionHeat No (Free Base) ActionBase Action: Add 1eq TEA or switch to Free Base CheckSalt->ActionBase Yes (HCl) CheckWater->ActionHeat Frozen (DMSO Freeze) ActionFresh Action: Use Fresh Anhydrous DMSO CheckWater->ActionFresh Water Uptake

Figure 1: Decision tree for diagnosing solubility failures based on visual inspection and compound form.

Standard Operating Procedures (Protocols)
Protocol A: Preparation of High-Integrity Stock (10 mM)

Use this protocol for initial dissolution to prevent future crashing.

  • Container Selection: Use a glass vial with a Teflon-lined cap or a high-quality polypropylene (PP) tube. Avoid polystyrene.

  • Weighing: Weigh the solid 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

    • Critical: If the compound has been stored cold, allow the vial to equilibrate to room temperature before opening to prevent water condensation on the powder.

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, water <0.05%).

    • Do not use DMSO from a "squirt bottle" sitting on a bench. Use a fresh aliquot.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, Sonicate in an ultrasonic water bath at 30–40°C for 5–10 minutes. The lattice energy of pyrazoles can be high; sonication breaks this barrier.

  • Inspection: Hold against a light source. The solution must be completely clear.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Rescue" (Redissolving Precipitate)

Use this if your stock solution has crashed out.

  • Warm Up: Place the sealed vial in a 37°C water bath for 10 minutes. (DMSO freezes at 18.5°C; "precipitate" might just be frozen solvent).

  • Sonicate: Sonicate for 15 minutes.

  • The Water Test (Diagnostic):

    • Take 10 µL of the cloudy stock and add it to 10 µL of fresh anhydrous DMSO.

    • If it clears up, your original stock has absorbed too much water. Discard the old stock or dilute it significantly with fresh DMSO (if concentration accuracy allows).

  • The Acid/Base Trick (Advanced):

    • If the compound is the Free Base and stubborn: Add 1-2 equivalents of weak acid (like acetic acid) only if your downstream assay tolerates it.

    • If the compound is the HCl Salt and stubborn: Add 1-2 equivalents of Triethylamine (TEA) to free the base, increasing DMSO solubility.

Frequently Asked Questions (FAQs)

Q1: I bought the compound as an HCl salt, but it won't dissolve in DMSO at 10mM. Why? A: Counter-intuitively, amine salts are often less soluble in DMSO than free bases. The chloride ion is poorly solvated in DMSO.

  • Fix: Add a slight excess of organic base (like Diisopropylethylamine or Triethylamine) to the DMSO stock. This converts the salt back to the free base in situ, which is usually highly soluble in DMSO.

Q2: My solution was clear yesterday, but today it has crystals at the bottom. Is it degraded? A: Likely not. This is classic "Oiling Out" or crystallization due to hygroscopicity. If your vial was not tightly sealed, the DMSO absorbed moisture from the air. The hydrophobic cyclohexyl group makes the molecule intolerant to this water influx.

  • Fix: Warm to 37°C and vortex. If it redissolves, the compound is chemically stable. Transfer to a new vial with a tighter seal (e.g., Parafilm).

Q3: Can I dilute this DMSO stock directly into PBS for my cell assay? A: Proceed with caution. The cyclohexyl group makes this compound prone to precipitation in aqueous buffers (PBS).

  • Risk:[1][2][3][4] Rapid dilution can cause "microprecipitation" (invisible to the naked eye) leading to false negatives in bioassays.

  • Best Practice: Perform a serial dilution in DMSO first, then a final 1:1000 dilution into the buffer with rapid mixing. Ensure the final DMSO concentration is <0.5% (or as tolerated by your cells).

Q4: What is the maximum solubility? A: While batch-dependent, the Free Base typically achieves 50–100 mM in anhydrous DMSO. The HCl Salt may struggle above 10–20 mM without additives.

References
  • BenchChem. (2025).[1][5][6] Impact of hygroscopic DMSO on lipophilic compound solubility. Retrieved from

  • Ziath. (2024). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • PubChem. (2025).[7][8][9] Compound Summary: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1501621-54-0).[10] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Handling Instructions for Pyrazole Building Blocks. Retrieved from

  • Balakin, K. V., et al. (2006). "Comprehensive analysis of solubility of organic compounds in DMSO." Journal of Chemical Information and Modeling. (General reference for DMSO solubility models).

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Aminopyrazoles During Storage

Welcome to the technical support center for the handling and storage of 4-aminopyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of 4-aminopyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable heterocyclic amines in their work. The inherent reactivity of the aminopyrazole scaffold, while advantageous for synthesis, also makes it susceptible to oxidative degradation, leading to discoloration, impurity formation, and loss of potency.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you maintain the integrity and stability of your 4-aminopyrazole compounds during storage.

Troubleshooting Guide: Common Storage Issues & Solutions

This section addresses specific problems you might encounter with your stored 4-aminopyrazole samples.

Issue 1: Sample Discoloration (Yellowing, Browning, or Darkening)
  • Observation: A previously white or off-white solid 4-aminopyrazole has developed a yellow, brown, or even dark purple/black coloration over time.

  • Root Cause Analysis: This is a classic indicator of oxidation. The amino group (-NH2) on the pyrazole ring is electron-rich and susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The oxidation likely forms highly colored, conjugated polymeric impurities. The pyrazole ring itself is generally stable to oxidation, but the amino substituent significantly increases its reactivity[1][2].

  • Immediate Action:

    • Immediately cease using the discolored material in reactions where high purity is critical.

    • Characterize the extent of degradation using techniques like LC-MS or ¹H NMR to identify impurity profiles.

    • If the material is precious, consider repurification by recrystallization or column chromatography, though prevention is far more effective.

  • Long-Term Prevention Strategy: The core principle is to rigorously exclude oxygen.[3][4] The most robust method is storage under a dry, inert atmosphere.

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Workflow for addressing discoloration.

    Protocol: Storage of 4-Aminopyrazole under Inert Gas (Argon/Nitrogen)

    • Glassware Preparation: Ensure the storage vial (preferably an amber glass vial to protect from light) and its cap (with a PTFE-lined septum) are scrupulously clean and dry.[5][6] For highly sensitive compounds, oven-dry the glassware at 125°C overnight and allow it to cool in a desiccator.[5][6]

    • Sample Transfer: Quickly transfer the 4-aminopyrazole solid into the prepared vial. Minimize the time the compound is exposed to the open air. For highly sensitive materials, this transfer should be performed inside a glovebox.[7]

    • Inerting the Headspace (Schlenk Line Technique):

      • Securely cap the vial.

      • Insert two needles through the septum: one connected to a vacuum source (and trap) and one connected to a supply of dry argon or nitrogen.[4]

      • Gently open the vacuum line to evacuate the air from the vial's headspace. Do not apply a high vacuum too quickly, as this can cause the fine powder to be pulled into the vacuum line.

      • Close the vacuum line and slowly introduce the inert gas until the pressure inside is equal to the atmospheric pressure (a balloon on the gas outlet is a good indicator).[7]

      • Repeat this "purge-and-refill" cycle 3-5 times to ensure all oxygen has been removed.[4]

    • Final Storage: After the final refill cycle, remove the needles and wrap the cap and neck of the vial with Parafilm® for an extra seal. Store the vial in a cool, dark place, such as a refrigerator or freezer (ensure the temperature is appropriate for the compound's stability).[8][9]

Issue 2: Decreased Reactivity or Inconsistent Reaction Yields
  • Observation: A previously reliable reaction using a stored 4-aminopyrazole now gives lower yields, requires longer reaction times, or fails completely.

  • Root Cause Analysis: This is often a more subtle sign of degradation than frank discoloration. The formation of non-visibly colored oxides or hydrated species can "poison" the desired reaction. The amine may be partially oxidized to a nitroso or nitro species, or it may have adsorbed significant amounts of atmospheric moisture, which can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain coupling catalysts).[10][11]

  • Troubleshooting & Prevention:

    • Confirm Purity: Before use, run a quick purity check (TLC, LC-MS) on the starting material. Compare the results to the data from a fresh or properly stored batch.

    • Drying: If moisture is suspected, the compound can be dried under high vacuum for several hours before use. Place the solid in a flask, connect it to a Schlenk line, and apply a vacuum. Gentle heating can sometimes be used, but must be done with caution to avoid thermal decomposition.[8]

    • Implement Rigorous Inert Storage: The protocol described under Issue 1 is the primary method for preventing both oxidation and moisture uptake. Using specialized equipment like Sure/Seal™ bottles or valve caps can provide an excellent long-term seal, especially for frequently accessed reagents.[6][10]

    Storage ConditionTarget ProblemRationaleBest For
    **Inert Gas Blanket (Ar/N₂) **Oxidation & MoistureDisplaces reactive oxygen and water vapor from the headspace.[3]Highly sensitive solids/liquids, long-term storage.
    Refrigerator/Freezer Thermal DegradationSlows the rate of all chemical degradation pathways.[8][9]Most compounds, in conjunction with other methods.
    Amber Vials/Darkness Photo-oxidationPrevents light from initiating radical oxidation reactions.[9]Light-sensitive compounds.
    Desiccator MoistureAbsorbs ambient moisture, keeping the compound dry.Moderately sensitive, non-hygroscopic solids.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason 4-aminopyrazoles are prone to oxidation?

The amino group (-NH2) is an electron-donating group, which increases the electron density of the pyrazole ring system. This makes the molecule more susceptible to electrophilic attack, including oxidation by molecular oxygen. The oxidation process often involves radical mechanisms, leading to the formation of colored dimeric or polymeric byproducts.[12][13]

Q2: Is Argon or Nitrogen better for inert atmosphere storage?

For most applications, nitrogen is perfectly suitable and more economical.[3] Argon is denser than air, which can be a minor advantage when performing transfers in an open beaker under an argon "blanket," as it is less likely to diffuse away quickly.[7] However, for sealed vial storage, both are equally effective at displacing oxygen. The critical factor is the dryness of the gas used.[8]

Q3: Can I add an antioxidant like BHT to my 4-aminopyrazole sample for storage?

While common in industrial applications for polymers and lubricants, adding a radical-scavenging antioxidant like BHT (butylated hydroxytoluene) or certain aromatic amines is generally not recommended for high-purity research or pharmaceutical compounds.[14][15][16] The reasons are:

  • Purity Contamination: The antioxidant itself is an impurity that would need to be removed before the compound is used in a reaction.

  • Reaction Interference: The antioxidant could interfere with subsequent chemical transformations.

  • Stoichiometric Issues: It introduces uncertainty in the exact molar quantity of the 4-aminopyrazole when weighing it out for a reaction. Exclusion of oxygen through proper inerting techniques is the standard and preferred method in a research setting.[4]

Q4: My 4-aminopyrazole is a liquid. How should I store it?

The principles are the same, but the techniques are slightly different. Liquids are often stored in Sure/Seal™-type bottles, which have a PTFE-lined septum under a crown cap.[6][10]

  • Withdrawal: Use a dry, inert-gas-flushed syringe to withdraw the liquid.

  • Pressure Equalization: As you withdraw the liquid, a vacuum is created. It's crucial to simultaneously introduce inert gas into the bottle via a second needle connected to a gas line to maintain a slight positive pressure. This prevents air from being drawn back into the bottle through the puncture hole.[10]

  • Storage: Store the bottle upright, in the dark, and at the recommended temperature.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Key factors for stable 4-aminopyrazole storage.

Q5: How long can I expect my 4-aminopyrazole to be stable under ideal conditions?

This is highly dependent on the specific substitution pattern on the pyrazole ring. Electron-withdrawing groups can increase stability, while additional electron-donating groups may decrease it. However, when stored properly under a dry inert atmosphere, in the dark, and at a reduced temperature (e.g., <4°C), a pure 4-aminopyrazole solid should remain stable for several years with minimal degradation.[7] It is always best practice to re-analyze any air-sensitive reagent that has been stored for more than a year before use in a critical synthesis.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?. [Link]

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • The Safe Use of Pyrophoric Reagents. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

  • Yealico. (2025). Storage instructions for chemical reagents. [Link]

  • El-Goresy, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4749. [Link]

  • Patel, K., et al. (2024). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. [Link]

  • Fawzy, A., et al. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. American Journal of Physical Chemistry, 5(1), 1-9.
  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Gibis, M., et al. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Food and Chemical Toxicology, 45(11), 2259-2266.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a577-a587. [Link]

  • Wang, H., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 143(4), 1996-2005.
  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Burgart, Y. V., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 26(16), 4948.
  • Reddy, T. R., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(10), 4563-4570.
  • O'Connor, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654.
  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2779.
  • Aggarwal, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4533.
  • Kumar, A., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Kumar, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181.
  • Bollu, V. S., & Sharma, G. V. (2020). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Frontiers in Chemistry, 8, 599.
  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8.
  • Besson, T., et al. (2012). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.

Sources

Optimization

Technical Support Center: Purification of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS: 1501621-54-0).[1] This compound is a critical intermediate, often employed in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS: 1501621-54-0).[1]

This compound is a critical intermediate, often employed in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. The presence of the lipophilic cyclohexyl group at C3, combined with the polar aminopyrazole core, creates a unique solubility profile that can complicate standard purification.

Common synthesis context: This amine is typically generated via the catalytic hydrogenation (Pd/C) or iron-mediated reduction of its nitro precursor (3-cyclohexyl-1-methyl-4-nitropyrazole). Consequently, the "crude" mixture often contains:

  • Unreacted Nitro Precursor: (Non-basic, neutral impurity).

  • Regioisomers: (3-cyclohexyl vs. 5-cyclohexyl, if methylation was non-selective).

  • Metal Residues: (Pd, Fe).

  • Oxidation Byproducts: (Azo/hydrazo dimers causing color).

Module 1: Acid-Base Extraction (Primary Cleanup)

User Question: "My crude product is a dark oil with significant nitro-precursor contamination. Chromatography is not scalable. How do I clean this up efficiently?"

Technical Insight: The amino group on the pyrazole ring is weakly basic (approximate pKa ~3.5–4.5). The nitro precursor and most oxidation byproducts are neutral. We leverage this by protonating the amine to make it water-soluble, while washing away non-basic impurities in the organic phase.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Cool the solution to 0–5 °C. Slowly add 1M aqueous HCl until the aqueous layer pH is < 2.

    • Note: The product moves to the aqueous layer as the hydrochloride salt.

  • Phase Separation (The Wash): Separate the layers.[2]

    • Organic Layer (Top/Bottom depending on solvent): Contains nitro impurity and non-basic tars. Discard (or save for recovery analysis).

    • Aqueous Layer: Contains your target amine salt.

  • Basification: Cool the aqueous layer. Add 2M NaOH or saturated NaHCO₃ dropwise until pH > 9.

    • Critical: Ensure the pH is sufficiently high to fully deprotonate the amine.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Nitro + Tars) Dissolve Dissolve in EtOAc Start->Dissolve Acidify Add 1M HCl (pH < 2) Partition Dissolve->Acidify Separation Phase Separation Acidify->Separation OrgLayer Organic Phase (Contains Nitro/Tars) Separation->OrgLayer Non-Basics AqLayer Aqueous Phase (Contains Product-HCl) Separation->AqLayer Product Salt Waste Discard to Waste OrgLayer->Waste Basify Basify with NaOH (pH > 9) AqLayer->Basify Extract Extract with EtOAc Dry & Concentrate Basify->Extract Final Purified Free Base Extract->Final

Figure 1: Acid-Base extraction logic flow for separating basic aminopyrazoles from neutral impurities.

Module 2: Crystallization & Salt Formation

User Question: "The oil obtained after extraction is still slightly colored and I need a solid for storage. Which solvents work?"

Technical Insight: The cyclohexyl group adds significant lipophilicity, making the free base difficult to crystallize from standard polar solvents. It often "oils out." The most robust method to obtain a solid is to form the Hydrochloride (HCl) or Oxalate salt.

Method A: Recrystallization of the Free Base

Success Rate: Moderate (Dependent on purity)

  • Solvent System: Heptane / Ethyl Acetate (10:1 to 5:1) .

  • Protocol:

    • Dissolve crude oil in minimal hot EtOAc.

    • Slowly add hot Heptane until slight turbidity persists.

    • Allow to cool slowly to RT, then to 4 °C.

    • Troubleshooting: If it oils out, reheat and add a seed crystal or scratch the glass.

Method B: Formation of the HCl Salt (Recommended)

Success Rate: High

  • Protocol:

    • Dissolve the free base in Diethyl Ether or Dioxane (anhydrous).

    • Cool to 0 °C.

    • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • The hydrochloride salt typically precipitates immediately as a white/off-white solid.

    • Filter and wash with cold ether.

    • Benefit: The salt is much more stable towards oxidation than the free amine.

Module 3: Troubleshooting & FAQs

Q1: The product turned reddish-brown overnight. Is it ruined?

  • Diagnosis: Aminopyrazoles are electron-rich and prone to air oxidation, forming azo/hydrazo dimers or quinoid-like species.

  • Solution: The color is often superficial.

    • Perform a quick filtration through a short pad of silica gel (eluting with 5% MeOH in DCM).

    • Prevention: Store the compound under Nitrogen/Argon at -20 °C. Converting it to the HCl salt (Module 2, Method B) significantly inhibits this oxidation.

Q2: I used Pd/C for reduction, and the product is grey/black.

  • Diagnosis: Palladium leaching. This is critical to remove for biological testing.

  • Solution:

    • Option A: Treat the organic solution with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) for 2 hours at 40 °C, then filter.

    • Option B: Reflux with activated carbon (Charcoal) in Ethanol for 1 hour, then filter through Celite.

Q3: The Nitro precursor is not separating during acid extraction.

  • Diagnosis: Emulsion formation or insufficient pH differential.

  • Solution:

    • Ensure the acidic pH is strictly < 2 . If the pH is 3-4, the amine might not be fully protonated due to the electron-withdrawing effect of the pyrazole ring (though weak).

    • Add Brine (saturated NaCl) to the aqueous layer to break emulsions before separation.

Summary of Physicochemical Data

PropertyValue / DescriptionNote
Appearance Pale yellow oil or off-white solidSolidifies more easily as HCl salt.
pKa (Calc.) ~3.8 – 4.2Weak base; requires strong acid for full protonation.
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water, HexaneCyclohexyl group reduces water solubility of free base.
Storage -20 °C, Inert AtmosphereHygroscopic and air-sensitive.

References

  • Preparation of Pyrazol-4-amines via Reduction

    • Source: Rodgers, J. D., et al. "Pyrrolo[2,3-d]pyrimidines as JAK1 and JAK2 inhibitors.
    • Relevance: Describes the synthesis and isolation of similar cyclohexyl-aminopyrazoles using Pd/C hydrogenation and filtr
    • Link:

  • General Purification of Aminopyrazoles

    • Source: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523-3529.
    • Relevance: Discusses separation of regioisomers and purific
    • Link:

  • Salt Formation for Amine Stabilization: Source: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (2002). Relevance: Authoritative text on selecting counter-ions (like HCl) to improve crystallinity and stability of lipophilic amines.

Sources

Troubleshooting

Technical Support Center: Cyclization Reactions with 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for cyclization reactions involving 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclization reactions involving 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block in the synthesis of fused pyrazole systems, such as the medicinally important pyrazolo[3,4-d]pyrimidines. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Introduction to the Chemistry

3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine is a valuable synthon for the construction of various heterocyclic scaffolds. The 4-amino group serves as a key nucleophile for cyclization with a variety of electrophilic partners to form fused ring systems. However, the presence of a bulky cyclohexyl group at the 3-position and a methyl group at the N-1 position can introduce specific challenges related to steric hindrance and electronic effects, which may not be prevalent with simpler 4-aminopyrazoles. This guide will address these unique aspects and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization reactions performed with 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine?

A1: The most prevalent cyclization reactions involve the formation of a pyrimidine ring fused to the pyrazole core, yielding pyrazolo[3,4-d]pyrimidines. This is typically achieved by reacting the 4-aminopyrazole with one-carbon or three-carbon synthons. Common reagents include:

  • Formamide or Triethyl Orthoformate: For the synthesis of unsubstituted pyrazolo[3,4-d]pyrimidines.[1]

  • Urea or Isocyanates: To produce pyrazolo[3,4-d]pyrimidin-4-ones.

  • Carbon Disulfide: For the preparation of pyrazolo[3,4-d]pyrimidine-4-thiones.[2]

  • β-Ketoesters or Malonic Acid Derivatives: In reactions like the Gould-Jacobs synthesis to yield substituted pyrazolo[3,4-d]pyrimidin-4-ones.

Q2: I am observing very low or no conversion of my starting material. What are the likely causes?

A2: Low reactivity can stem from several factors, particularly with this substituted pyrazole:

  • Steric Hindrance: The bulky cyclohexyl group at the C-3 position can sterically hinder the approach of the cyclizing reagent to the 4-amino group.

  • Suboptimal Reaction Temperature: Many cyclization reactions, especially those involving formamide or urea, require high temperatures (often >150 °C) to proceed efficiently.

  • Poor Reagent Purity: Ensure all reactants, especially the 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine and the cyclizing agent, are of high purity. Impurities can inhibit the reaction.

  • Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.

Q3: My reaction is producing multiple spots on TLC, and the desired product is difficult to isolate. What are the potential side products?

A3: The formation of multiple products is a common issue. Potential side products include:

  • Incomplete Cyclization Products: Such as formylated or acylated intermediates that have not undergone ring closure.

  • Isomeric Products: While the N-1 position is methylated, preventing positional isomerism of the pyrazole core, different cyclization pathways can sometimes lead to structural isomers of the fused ring.

  • Degradation Products: Prolonged reaction times at high temperatures can lead to the degradation of both the starting material and the product.

  • Over-alkylation or Acylation: If reactive electrophiles are used, reaction at other sites on the heterocyclic core is possible, though less common for the 4-amino group cyclization.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during cyclization reactions with 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Problem 1: Low Yield or No Reaction
Potential Cause Explanation Suggested Solution
Insufficient Reaction Temperature Cyclization reactions, particularly with less reactive electrophiles like formamide or urea, often have a high activation energy.Gradually increase the reaction temperature in 20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Microwave-assisted synthesis can also be explored to achieve higher temperatures and shorter reaction times.[3]
Steric Hindrance from Cyclohexyl Group The bulky cyclohexyl group can impede the approach of the cyclizing reagent. This is especially true for sterically demanding electrophiles.Use a less sterically hindered cyclizing agent if possible. Alternatively, a higher reaction temperature or a longer reaction time may be required to overcome the steric barrier. The use of a Lewis acid catalyst can sometimes facilitate the reaction by activating the electrophile.
Poor Solubility of Reactants If the reactants are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Screen different high-boiling polar aprotic solvents such as DMF, DMAc, or NMP. For reactions with urea, conducting the reaction neat (without solvent) as a melt can be effective.
Deactivated Amino Group The N-1 methyl group is electron-donating, which should increase the nucleophilicity of the 4-amino group. However, other electronic factors could play a role.While less likely with the N-1 methyl group, if deactivation is suspected, consider using a stronger activating agent for the electrophile (e.g., converting a carboxylic acid to an acid chloride).
Problem 2: Formation of Multiple Products and Purification Challenges
Potential Cause Explanation Suggested Solution
Incomplete Cyclization The initial acylation or formylation of the 4-amino group is often faster than the subsequent cyclization.Increase the reaction time or temperature after the initial addition of the cyclizing agent to drive the reaction to completion. Monitor by TLC for the disappearance of the intermediate.
Side Reactions At high temperatures, side reactions such as dimerization, polymerization of the electrophile, or degradation can occur.Optimize the reaction temperature and time. A lower temperature for a longer duration may be preferable to a high temperature for a short time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product Precipitation The pyrazolo[3,4-d]pyrimidine product is often poorly soluble and may precipitate from the reaction mixture, sometimes co-precipitating with impurities.[4][5]If the product precipitates, try to perform the reaction in a solvent in which the product has some solubility at the reaction temperature, allowing for a cleaner precipitation upon cooling. Recrystallization from a high-boiling solvent like DMF or DMAc is often necessary.
Difficult Chromatographic Separation The polarity of the desired product and byproducts may be very similar, making separation by column chromatography challenging.Explore different solvent systems for column chromatography, including gradients with polar solvents like methanol or the addition of a small amount of acetic acid or triethylamine to the eluent to improve peak shape. If silica gel is ineffective, consider using alumina or reverse-phase chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Cyclohexyl-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from Urea
  • Combine 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (1.0 eq) and urea (5.0 eq) in a reaction vessel equipped with a reflux condenser.

  • Heat the mixture to 180-190 °C (oil bath temperature). The mixture will become a melt.

  • Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Triturate the solid with hot water to remove excess urea, followed by filtration.

  • Further purify the crude product by recrystallization from a suitable solvent such as ethanol, isopropanol, or a DMF/water mixture.

Protocol 2: Synthesis of 6-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from Formamide
  • To a flask containing 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (1.0 eq), add an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere.

  • Stir at this temperature for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.

Visualization of a Common Cyclization Pathway

Below is a generalized workflow for troubleshooting a cyclization reaction to form a pyrazolo[3,4-d]pyrimidine.

Troubleshooting_Workflow start Start: Cyclization Reaction of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 20% good_conversion Good Conversion check_conversion->good_conversion > 80% increase_temp Increase Temperature low_conversion->increase_temp change_solvent Change Solvent low_conversion->change_solvent check_purity Check Reagent Purity low_conversion->check_purity analyze_products Analyze Product Mixture (TLC/LC-MS) good_conversion->analyze_products increase_temp->check_conversion Re-run change_solvent->check_conversion Re-run check_purity->check_conversion Re-run with pure reagents clean_product Clean Product analyze_products->clean_product Single Spot multiple_products Multiple Products/ Purification Issues analyze_products->multiple_products Multiple Spots success Pure Product Obtained clean_product->success recrystallize Recrystallization multiple_products->recrystallize chromatography Column Chromatography multiple_products->chromatography recrystallize->success If successful chromatography->success If successful

Caption: A decision-making workflow for troubleshooting cyclization reactions.

References

  • Radi, S., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]

  • Kudelko, A., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(22), 12156-12165. [Link]

  • Artico, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-125. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Rahmouni, A., et al. (2014). Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. Turkish Journal of Chemistry, 38, 877-888. [Link]

  • El-Enany, M. M., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Letters in Drug Design & Discovery, 15(7), 746-758. [Link]

  • Nasr, T., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • Hassan, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 481-502. [Link]

  • El-Adl, K., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660098. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5099. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Dyachenko, V. D., et al. (2004). Synthesis and reactions with carbon disulfide of 5-amino-3-(2-pyrrolyl)pyrazoles. Russian Chemical Bulletin, 53(8), 1833-1838. [Link]

  • Bakr, M. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14761-14777. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-3-Cyclohexyl-1H-Pyrazol-4-Amine

[1] Introduction: The Purity Imperative Welcome to the technical support hub for 1-methyl-3-cyclohexyl-1H-pyrazol-4-amine . As a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Purity Imperative

Welcome to the technical support hub for 1-methyl-3-cyclohexyl-1H-pyrazol-4-amine . As a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents, the purity of this amine is non-negotiable.

Researchers often encounter three distinct classes of impurities with this scaffold:

  • Regioisomers: The 1-methyl-5-cyclohexyl isomer formed during the initial cyclization.

  • Oxidation Products: Azo-dimers and imino-quinoid species causing rapid discoloration (pinking/browning).

  • Synthetic Precursors: Residual nitro-pyrazole or metal catalysts (Pd/C, Fe) from the reduction step.

This guide provides self-validating protocols to diagnose and eliminate these contaminants.

Module 1: Diagnostic Triage & Characterization

Q: My white solid has turned pink/brown after 24 hours. Is the sample ruined?

Status: Likely Salvageable. Cause: 4-Aminopyrazoles are electron-rich and prone to rapid air oxidation, forming colored radical cations or azo-dimers even at trace levels (ppm). The color is often disproportionate to the actual chemical degradation. Action:

  • Check Purity: Run an LC-MS. If the main peak is >95% and the impurity (M+14 or dimer mass) is <1%, the bulk material is intact.

  • Remediation: Perform a "Polishing Filtration" (See Module 4) or a quick recrystallization with ascorbic acid as an additive.

Q: I see a "split" peak in my HPLC/UPLC. Is this an enantiomer?

Status: No. The cyclohexyl group is achiral (unless substituted). Cause: This is almost certainly the regioisomer (1-methyl-5-cyclohexyl-1H-pyrazol-4-amine). Mechanism: During the synthesis of the pyrazole ring (reaction of methylhydrazine with a 1,3-dicarbonyl equivalent), the nitrogen can attack either carbonyl.[1] Sterics usually favor the 1,3-isomer, but the 1,5-isomer is a common byproduct (5–15%). Verification:

  • 1H NMR: Look at the pyrazole ring proton (H-5 position). The 1,3-isomer typically shows a singlet around

    
     7.0–7.2 ppm. The 1,5-isomer shift will differ due to the proximity of the cyclohexyl group.
    

Module 2: Chemical Purification Protocols

Workflow 1: Acid-Base "Switch" Extraction

Best for: Removing non-basic impurities (precursors, neutral side products).

This molecule is amphoteric but predominantly basic due to the primary amine. We utilize this to "switch" its solubility.

Protocol:

  • Dissolution: Dissolve crude sample in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract 2x with 1M HCl .

    • Chemistry: The amine protonates (

      
      ), moving into the aqueous layer. Neutral impurities (nitro precursors, unreacted diketones) stay in EtOAc.
      
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (removes entrained organics).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will precipitate as a milky oil or solid.

  • Recovery: Extract 3x with Dichloromethane (DCM) or EtOAc. Dry over

    
     and concentrate.
    
Workflow 2: Regioisomer Separation (Recrystallization)

Best for: Removing the 1,5-cyclohexyl isomer.

The 1,3-isomer (linear, less sterically crowded) typically packs better into crystal lattices than the 1,5-isomer.

Solvent System: Ethanol/Water or Toluene/Heptane. Step-by-Step:

  • Dissolve 10g of crude amine in 40 mL boiling Ethanol .

  • Add Water dropwise until persistent turbidity is just observed.

  • Add 1-2 mL of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Critical Step: If oiling out occurs, reheat and add a seed crystal of the pure 1,3-isomer.

  • Filter and wash with cold Ethanol/Water (1:1).

Module 3: Chromatographic Troubleshooting

Q: The amine streaks badly on silica gel TLC/Flash columns. How do I fix this?

Cause: The basic amine interacts strongly with the acidic silanols on the silica surface. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1).

  • Stationary Phase: Use amine-functionalized silica cartridges (NH2-silica) to eliminate the need for modifiers and prevent streaking.

Visualization of Purification Logic

PurificationLogic Start Crude Sample (1-methyl-3-cyclohexyl-1H-pyrazol-4-amine) Check Diagnostic: HPLC/NMR Start->Check Decision1 Impurity Type? Check->Decision1 PathA Neutral Impurities (Nitro precursor, solvent) Decision1->PathA PathB Regioisomer (1,5-isomer) Decision1->PathB PathC Color/Oxidation (Trace azo-dimers) Decision1->PathC ActionA Acid-Base Extraction (1M HCl -> wash -> 6M NaOH) PathA->ActionA ActionB Recrystallization (EtOH/H2O or Toluene) PathB->ActionB ActionC Polishing Filtration (Activated Charcoal/Celite) PathC->ActionC Final Pure Product Store under Argon @ -20°C ActionA->Final ActionB->Final ActionC->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Module 4: Stability & Storage (The "Pinking" Issue)

Problem: 4-aminopyrazoles are notorious for turning purple/pink upon exposure to air. Mechanism: Radical oxidation of the amine leads to extended conjugation systems (imino-quinoids).

Preventative Protocol:

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) or Oxalate salt immediately after purification. The salts are significantly more stable to oxidation than the free base.

    • Method: Dissolve amine in Et2O, add 1M HCl in Et2O dropwise. Filter the white precipitate.

  • Cold Storage: Store at -20°C.

Summary of Physical Properties & Solubility

PropertyDataNotes
Molecular Weight 179.26 g/mol
Appearance White to off-white solidTurns pink/brown on oxidation
Solubility (High) DCM, MeOH, DMSO, EtOAcGood for extraction organic phase
Solubility (Low) Water, Hexane, HeptaneGood for anti-solvent precipitation
pKa (approx) ~4.0 - 5.0 (Amine)Weak base; protonates in 1M HCl

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: PMC / NIH (J. Braz. Chem. Soc.)

    • URL: [Link] (Generalized context for regio-control)

  • Synthesis of 4-Aminopyrazoles (JAK Inhibitor Context)

    • Title: Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.
    • Source: Bioorganic & Medicinal Chemistry (PubMed)
    • URL: [Link][2]

  • Stability & Oxidation of Aminopyrazoles

    • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
    • Source: Molecules (MDPI)
    • URL: [Link]

  • General Purification of Alkyl-Pyrazoles

    • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
    • Source: Organic Syntheses
    • URL: [Link]

Sources

Troubleshooting

optimizing reaction temperature for pyrazole amine substitution

Topic: Optimizing Reaction Temperature for Pyrazole Amine Substitution Current Status: Online 🟢 Operator: Senior Application Scientist (Heterocycle Division) Welcome to the Support Center You have reached the Tier-3 Engi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyrazole Amine Substitution Current Status: Online 🟢 Operator: Senior Application Scientist (Heterocycle Division)

Welcome to the Support Center

You have reached the Tier-3 Engineering Desk. We understand that pyrazoles are deceptively simple rings. Their electron-rich nature (


 electrons/5 atoms) makes them stubborn electrophiles in 

reactions, while their multiple nitrogen sites create regioselectivity nightmares during coupling.

This guide treats your synthesis issues as "Support Tickets." Select the scenario below that matches your failure mode.

Diagnostic Workflow

Start here to identify which thermal parameter is controlling your reaction outcome.

Pyrazole_Temp_Optimization Start Diagnostic: What is the failure mode? Type1 Reaction Stalled / No Conversion Start->Type1 Substrate Inert Type2 Catalyst Precipitation (Pd Black) Start->Type2 Yield drops over time Type3 Wrong Regioisomer Formed Start->Type3 N1 vs N2 Selectivity Sol1 Ticket #001: Activation Energy Deficit (Switch to Microwave/Superheating) Type1->Sol1 Sol2 Ticket #002: Thermal Deactivation (Limit Temp to 80-100°C) Type2->Sol2 Sol3 Ticket #003: Thermodynamic Control (Lower Temp for Kinetic Isomer) Type3->Sol3

Figure 1: Decision matrix for thermal optimization in pyrazole synthesis.

Ticket #001: The Inert Substrate ( Failure)

User Report: "I am trying to displace a 4-bromo or 5-chloro group on a pyrazole with a primary amine. Refluxing in ethanol for 24 hours gives <10% yield."

Root Cause Analysis: Pyrazoles are electron-rich heteroaromatics. Unlike pyridines, they do not naturally facilitate Nucleophilic Aromatic Substitution (


) because the ring resists accepting the additional electron density from the nucleophile in the transition state (Meisenheimer complex).
  • The Thermal Bottleneck: Conventional reflux (e.g., EtOH at 78°C) often fails to reach the Activation Energy (

    
    ) required to disrupt the aromaticity of the pyrazole ring [1].
    

Troubleshooting Protocol: Microwave Superheating Microwave irradiation is superior here not just for speed, but for the thermal effect . It allows you to superheat solvents 20-50°C above their boiling points in sealed vessels, exponentially increasing the reaction rate.

ParameterConventional HeatingMicrowave (MW) Heating
Temperature Limited by solvent b.p. (e.g., EtOH @ 78°C)120°C - 150°C (Superheated)
Time 15 - 24 Hours10 - 20 Minutes
Yield (Typical) 30 - 60%85 - 95%
Mechanism Convective heating (slow)Dipolar polarization (instant internal heating)

Action Plan:

  • Solvent Switch: Use polar solvents with high dielectric constants (Ethanol, Water, or DMF) to maximize microwave absorption.

  • Protocol:

    • Seal 1.0 eq Halopyrazole + 1.5 eq Amine + 2.0 eq DIPEA in a microwave vial.

    • Ramp: Heat to 120°C (High Absorption setting).

    • Hold: 10 minutes.

    • Check LCMS. If incomplete, ramp to 140°C for 10 min.

    • Warning: Do not exceed 160°C if using unprotected hydrazine linkers to avoid decomposition.

Ticket #002: Catalyst Death (Buchwald-Hartwig)

User Report: "Using Pd-catalyzed amination.[1][2] The reaction starts well but stops at 50% conversion. Adding more catalyst doesn't help. I see black precipitate."

Root Cause Analysis: You are hitting the Thermal Ceiling of the catalyst.

  • The Issue: While high temperatures (

    
    ) speed up the oxidative addition step (usually rate-limiting for electron-rich pyrazoles), they destabilize the active Pd(0) species. This leads to ligand dissociation and aggregation of Palladium into inactive "Pd Black" [2].
    
  • The Sweet Spot: Most Buchwald-Hartwig aminations on pyrazoles have a thermal optimum between 80°C and 100°C .

Optimization Data (Yield vs. Temp):

Temperature2h Conversion24h ConversionCatalyst Status
60°C 10%35%Active (Too slow)
80°C 40%92% Stable
120°C 50%55%Deactivated (Pd Black)

Action Plan:

  • Temperature Control: Set block heater to 85°C . Do not reflux in high-boiling solvents (e.g., DMSO/DMF) without strict temp control.

  • Ligand Selection: If you must run hotter (>100°C) due to steric hindrance, switch to bulky, electron-rich phosphine ligands like BrettPhos or RuPhos , which stabilize the Pd center against thermal degradation [5].

  • Pre-activation: Heat the catalyst and ligand complex before adding the substrate to ensure active species formation, then lower temp to 80°C for the reaction.

Ticket #003: The Wrong Isomer (Regioselectivity)

User Report: "I am alkylating a pyrazole or reacting a hydrazine. I need the N1-substituted product, but I keep getting a mix or the N2 isomer."

Root Cause Analysis: This is a classic Kinetic vs. Thermodynamic control conflict.

  • Kinetic Control (Low Temp): The reaction occurs at the most nucleophilic nitrogen (often N1) or the least sterically hindered site. This is irreversible at low energy.

  • Thermodynamic Control (High Temp): The reaction becomes reversible.[3] The system rearranges to the most stable isomer (often determined by tautomer stability or chelation effects) [3].

Energy_Landscape Start Reactants TS1 TS1 (Low Ea) Start->TS1 Fast TS2 TS2 (High Ea) Start->TS2 Slow Prod1 Kinetic Product (N1 Isomer) Formed at <0°C TS1->Prod1 Prod2 Thermodynamic Product (N2 Isomer) Formed at >80°C TS2->Prod2 Prod1->Start Heat (>80°C) allows reversal

Figure 2: Energy landscape showing how temperature dictates isomer selection.

Action Plan:

  • For Kinetic Product (N1):

    • Temp: Run at -10°C to 0°C .

    • Solvent: THF or DCM (Non-protic).

    • Stop: Quench immediately upon completion; do not let it warm up and stir overnight.

  • For Thermodynamic Product (N2/Rearranged):

    • Temp: Heat to 80°C - 100°C .

    • Time: Allow longer reaction times (12-24h) to ensure equilibrium is reached.

References
  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles. (Discusses activation energy barriers in pyrazole-like systems).

  • BenchChem. Optimization of Buchwald-Hartwig Amination Conditions. (Details catalyst deactivation and temperature effects).

  • Müller, T. et al. Thermodynamic vs. Kinetic Control in Synthesis of Substituted Pyrazoles. MDPI / PMC. (Specific data on temperature-dependent regioselectivity).

  • Vertex/NIH Data. Microwave-Assisted Synthesis of Nitrogen Heterocycles. (Comparative yields of MW vs Conventional heating).[4]

  • Bristol University. Optimising a Buchwald-Hartwig amination using ChemSpeed. (Design of Experiment data on temperature vs yield).

Sources

Optimization

Technical Support Center: Stability of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine in Aqueous Solution

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered when working with this compound in aqueous environments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Q1: What are the primary factors that influence the stability of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine in an aqueous solution?

A1: The stability of this compound is primarily influenced by four factors: pH, presence of oxidizing agents, temperature, and exposure to light.

  • pH: The 4-amino group is basic and will be protonated in acidic to neutral solutions.[1] This protonation can affect solubility and may influence susceptibility to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The amine functionality makes the molecule susceptible to oxidative degradation.[2] Dissolved oxygen in the solvent or the presence of other oxidizing agents can lead to the formation of colored degradation products.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation rates.[3] Long-term storage at room temperature or above is generally not recommended for aqueous solutions.

  • Light (Photostability): Aromatic and heterocyclic compounds can be susceptible to photodegradation.[4] Exposure to UV or even broad-spectrum light can potentially induce degradation over time.

Q2: What is the expected aqueous solubility of this compound, and how can I improve it?

A2: The molecule has conflicting structural features. The pyrazole and amine groups can participate in hydrogen bonding, which promotes water solubility.[1] However, the bulky and non-polar cyclohexyl group significantly decreases aqueous solubility.[5] Therefore, 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is expected to have limited solubility in neutral water (pH 7).

To improve solubility, consider the following:

  • pH Adjustment: The most effective method is to lower the pH. The 4-amino group is basic, and in an acidic solution (e.g., pH 3-5), it will form a protonated, more soluble ammonium salt.

  • Co-solvents: If pH adjustment is not suitable for your experiment, using a minimal amount of a water-miscible organic co-solvent like DMSO, ethanol, or methanol can improve solubility.[5] However, be mindful that co-solvents can impact biological assays.

Q3: What are the most probable degradation pathways for this molecule in water?

A3: Based on its structure, the two most likely degradation pathways are oxidation and, to a lesser extent, hydrolysis under harsh conditions.

  • Oxidation: The primary degradation pathway is likely the oxidation of the 4-amino group. This can lead to the formation of nitroso or nitro derivatives, or complex colored polymers, which is a known degradation pathway for amines.[2]

  • Hydrolysis: The pyrazole ring itself is generally stable and resistant to hydrolysis.[6] The C-N bond of the amine group is also typically stable. Significant degradation via hydrolysis would likely only occur under extreme pH and high-temperature conditions, which are typical in forced degradation studies.[7]

Q4: What are the recommended storage conditions for aqueous solutions of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine?

A4: To maximize the shelf-life of your aqueous stock solutions, we recommend the following:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use (1-2 days), storage at 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: To minimize oxidation, consider preparing solutions with de-gassed water. For sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can be beneficial.

  • pH: If your experimental design allows, storing the compound in a slightly acidic buffer (e.g., pH 4-6) can improve both solubility and stability by keeping the amine protonated.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My solution of the compound, which was initially colorless, has turned yellow or brown.

  • Probable Cause: This discoloration is a classic sign of oxidation of the amine group.[2] This is often accelerated by exposure to air (dissolved oxygen), light, and room temperature.

  • Solution:

    • Prepare Fresh Solutions: Discard the discolored solution and prepare a fresh one for your experiment.

    • Use De-gassed Solvents: Prepare your buffer or water by de-gassing it (e.g., by sparging with nitrogen or using sonication under vacuum) before dissolving the compound.

    • Protect from Light: Always store the solution in an amber vial or wrapped in foil.

    • Minimize Headspace: Use a vial that is appropriately sized for your solution volume to minimize the amount of air in the headspace. For ultimate protection, purge with an inert gas.

Problem: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time.

  • Probable Cause: The appearance of new peaks indicates that the compound is degrading. The retention times of these new peaks can provide clues about the nature of the degradants (e.g., more polar degradants often elute earlier in reverse-phase HPLC).

  • Solution:

    • Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the new peaks are not artifacts of the system.

    • Characterize Degradants: If you have access to LC-MS, analyze the aged sample to obtain the mass of the degradation products. This is the first step in structural elucidation.[4]

    • Perform a Forced Degradation Study: To proactively identify potential degradants, follow the workflow outlined in Protocol 2 . This will help you understand which conditions (acid, base, oxidation, etc.) are most detrimental and will help in developing a stability-indicating analytical method.[4][7]

Problem: The compound is precipitating out of my buffered solution.

  • Probable Cause: This is almost always a solubility issue. The pH of your buffer may not be low enough to keep the compound fully protonated and dissolved, or the concentration may be above its solubility limit in that specific medium.

  • Solution:

    • Check and Adjust pH: Measure the pH of the final solution. If it is near neutral or basic, the free amine form is likely precipitating. Lowering the pH with a small amount of acid (e.g., HCl) should redissolve the compound.

    • Reduce Concentration: Try preparing a more dilute stock solution.

    • Add a Co-solvent: As a last resort, add a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO to your aqueous buffer to increase solubility.[5] Ensure the co-solvent is compatible with your downstream application.

Problem: I am getting inconsistent or non-reproducible results in my biological assay.

  • Probable Cause: If you are ruling out other experimental errors, the instability of the test compound in the assay medium could be the cause. Degradation during the incubation period means the effective concentration of the active compound is decreasing over time.

  • Solution:

    • Assess Stability in Assay Medium: Prepare a solution of your compound in the exact cell culture medium or assay buffer you use. Incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2) for the same duration.

    • Analyze Pre- and Post-Incubation: Use HPLC to quantify the amount of the parent compound remaining at the beginning (t=0) and at the end of the incubation period. A significant decrease (>10%) indicates a stability problem.

    • Mitigate Instability: If instability is confirmed, you may need to shorten the assay incubation time, replenish the compound during the assay, or identify stabilizing agents if compatible with the experimental system.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine powder.

  • Initial Dissolution: Add a small volume of a suitable acid (e.g., 1 M HCl) dropwise until the solid dissolves. This creates the highly soluble hydrochloride salt in situ. Alternatively, use a minimal amount of DMSO.

  • Dilute with Water/Buffer: Once dissolved, slowly add your target aqueous buffer or water to reach the final desired volume and concentration.

  • Verify pH: Check the pH of the final solution and adjust if necessary for your experiment.

  • Filter: Sterilize the solution by passing it through a 0.22 µm syringe filter, especially for cell-based assays.

  • Store Properly: Store the solution in a tightly sealed amber vial at -20°C or below.

Protocol 2: Recommended Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][7]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber glass vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to achieve a final acid concentration of 1 M.

    • Base Hydrolysis: Add an equal volume of 2 M NaOH to achieve a final base concentration of 1 M.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[4]

    • Thermal: Keep one vial of the stock solution as is.

    • Control: Keep one vial of the stock solution protected from light at 2-8°C.

  • Incubate:

    • Place the Acid, Base, and Thermal vials in a water bath or oven at 60°C.

    • Keep the Oxidation vial at room temperature.

  • Monitor: Withdraw small aliquots at specific time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze: Analyze all samples by HPLC-UV. Aim for 5-20% degradation of the parent compound.[8] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.

  • Characterize: Analyze the degraded samples using LC-MS to determine the mass of the degradation products and propose their structures.

Protocol 3: Generic HPLC Method for Stability Assessment

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or an experimentally determined λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Section 4: Visualizations and Data Summary

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Prep Prepare 1 mg/mL Stock Solution (ACN:Water) Acid Acid Hydrolysis (1 M HCl, 60°C) Prep->Acid Aliquot Base Base Hydrolysis (1 M NaOH, 60°C) Prep->Base Aliquot Ox Oxidation (3% H₂O₂, RT) Prep->Ox Aliquot Heat Thermal Stress (60°C) Prep->Heat Aliquot Light Photostability (ICH Q1B light source) Prep->Light Aliquot Quench Neutralize/Quench Reaction at Time Points (t=0, 2, 8, 24h) Acid->Quench Sample Base->Quench Sample Ox->Quench Sample Heat->Quench Sample Light->Quench Sample HPLC Analyze by HPLC-UV (Quantify Parent Compound) Quench->HPLC LCMS Identify Degradants by LC-MS HPLC->LCMS If degradation > 5%

Caption: Workflow for a forced degradation study.

G center Compound Stability in Aqueous Solution pH pH (Affects solubility & hydrolysis rate) center->pH Ox Oxidizing Agents (e.g., O₂, Peroxides) center->Ox Temp Temperature (Accelerates degradation) center->Temp Light Light Exposure (Potential for photolysis) center->Light

Caption: Key factors influencing aqueous stability.

Table 1: Summary of Expected Stability Under Forced Degradation Conditions

Stress ConditionTemperaturePotential Degradation PathwayExpected Rate of DegradationPrimary Concern
0.1 M HCl60°CHydrolysisLow to ModeratePotential for slow degradation over extended periods.
0.1 M NaOH60°CHydrolysis / OxidationModerateBase may catalyze oxidation of the amine group.
3% H₂O₂Room TempOxidation High This is the most likely and fastest degradation pathway.
Heat (in Water)80°CThermal / OxidationModerateAccelerated oxidation due to dissolved oxygen.
Light (ICH Q1B)Room TempPhotolysisCompound specificPossible, requires experimental confirmation.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from BenchChem website.[5]

  • Perry, M. J., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(19), 5899-5903.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from BenchChem website.[1]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from ResearchGate.[9]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from MedCrave online.[7]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from Royal Society of Chemistry.[10]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.[6]

  • Charles River Laboratories. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from Charles River Laboratories.[3]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from ScienceDirect.[4]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from Asian Journal of Research in Chemistry.[8]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from Bellona Foundation.[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Structural Elucidation of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine . This guide is structured to assist analytical chemists and medicinal chemists in the struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine .

This guide is structured to assist analytical chemists and medicinal chemists in the structural validation of this specific pyrazole intermediate. Instead of a static data list, this guide compares the two primary analytical "alternatives" for this molecule: DMSO-d₆ versus Chloroform-d (CDCl₃) , determining which solvent system yields superior structural resolution for the critical amine (


) and pyrazole core functionalities.

Executive Summary

3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is a functionalized aminopyrazole often utilized as a scaffold in kinase inhibitor development. Its structure contains three distinct magnetic environments:

  • The Heteroaromatic Core: A 1-methyl-substituted pyrazole ring.[1][2]

  • The Labile Donor: A primary amine (

    
    ) at position 4.
    
  • The Aliphatic Appendage: A cyclohexyl ring at position 3.

The Analytical Challenge: The primary difficulty in characterizing this molecule is the quadrupole broadening and chemical exchange of the 4-amino protons, coupled with the potential overlap of the cyclohexyl multiplets with the N-methyl signal. This guide compares Method A (DMSO-d₆) and Method B (CDCl₃) to establish the gold standard for quality control.

Comparative Analysis: Solvent System Selection

For this specific aminopyrazole, the choice of solvent is not merely about solubility; it dictates the visibility of the key


 diagnostic handle.
Performance Matrix: DMSO-d₆ vs. CDCl₃[3][4][5]
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Technical Verdict

Visibility
High. Appears as a sharp(er) singlet or broad peak at

3.8–4.5 ppm. Hydrogen bonding with DMSO slows exchange.
Low/Null. Often invisible or extremely broad due to rapid exchange. May merge with aliphatic signals.DMSO is essential for confirming the amine functionality.
H5 Pyrazole Resolution Excellent. Deshielded singlet, distinct from aromatics.Good. Slightly shielded compared to DMSO.Comparable performance.
Cyclohexyl Region Moderate. High viscosity of DMSO can cause slight line broadening of complex multiplets.High. Lower viscosity yields sharper coupling patterns for the cyclohexyl ring.CDCl₃ is superior for conformation analysis of the cyclohexane ring.
Water Interference High. Hygroscopic nature introduces a variable water peak (~3.3 ppm) that may overlap with N-Me or Cyclohexyl signals.Low. Water appears at ~1.56 ppm, usually distinct from key signals.Requires dry DMSO ampoules.
Recommendation

Use Method A (DMSO-d₆) for routine purity checks and structural confirmation. The visibility of the


 protons provides a stoichiometric integral (2H) that confirms the integrity of the amine group, which is the primary site of reactivity for downstream synthesis.

Theoretical Spectral Assignment

Based on the electronic effects of the 1-methyl and 4-amino substituents, the following chemical shifts are predicted.

Structure Numbering Reference:

  • N1: Methyl substituted[3][4][5][6][7][8]

  • C3: Cyclohexyl substituted[9]

  • C4: Amine substituted

  • C5: Unsubstituted aromatic proton

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d₆)
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Causality & Notes
H-5 (Pyrazole) 7.15 – 7.35 Singlet (s)1H-The most deshielded proton. Adjacent to N1, but shielded slightly by the electron-donating C4-amine.

(Amine)
3.90 – 4.50 Broad Singlet (br s)2H-Highly variable. In DMSO, it forms H-bonds, slowing exchange and sharpening the peak.
N-CH₃ (N-Methyl) 3.60 – 3.75 Singlet (s)3H-Diagnostic sharp singlet. Distinct from O-methyls (usually ~3.8+) and C-methyls (~2.3).
Cyclohexyl (C1'-H) 2.55 – 2.70 Multiplet (tt)1H~11, 3.5The methine proton attached directly to the Pyrazole C3. Deshielded by the aromatic ring current.
Cyclohexyl (C2'/6'-H) 1.65 – 1.85 Multiplet (m)4H-Equatorial/Axial envelope.
Cyclohexyl (C3'/4'/5') 1.15 – 1.45 Multiplet (m)6H-Remaining methylene envelope.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as rotameric broadening), follow this specific protocol.

Step 1: Sample Preparation[9]
  • Mass: Weigh 10–15 mg of the aminopyrazole. Rationale: Amines can aggregate; this concentration prevents viscosity broadening while maintaining S/N ratio.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize the water peak at 3.33 ppm, which can obscure the cyclohexyl methine signal.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Filtration: Filter through a small plug of glass wool directly into the NMR tube to remove solid particulates that cause magnetic field inhomogeneity.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . Rationale: The quaternary carbons and N-methyl group require sufficient time to relax for accurate integration.

  • Scans (NS): 16 or 32 scans.

  • Temperature: 298 K (25°C).[7]

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the regioisomer (1-methyl vs 2-methyl) and confirming the amine.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check 7.1-7.4 ppm (Is H5 present?) Start->Check_Aromatic Check_Amine Check 3.9-4.5 ppm (Is NH2 visible?) Start->Check_Amine Check_Aliphatic Check 3.6-3.8 ppm (N-Methyl Singlet) Start->Check_Aliphatic Decision_Isomer Is H5 a Singlet? Check_Aromatic->Decision_Isomer NOESY Run 1D NOESY Irradiate N-Me Check_Aliphatic->NOESY Decision_Isomer->NOESY Yes Result_Correct NOE to H5 observed? (Confirms 1-Me, 5-H proximity) NOESY->Result_Correct Final_Struct Structure Confirmed: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine Result_Correct->Final_Struct Yes (Strong NOE) Regio_Error Structure Incorrect: Likely 5-cyclohexyl isomer Result_Correct->Regio_Error No (Weak/Null)

Caption: Logical workflow for verifying the regiochemistry of the pyrazole ring using 1H NMR and NOE experiments.

Troubleshooting & Impurity Analysis

When analyzing the crude product, researchers often encounter specific impurities related to the synthesis (typically via condensation of hydrazines with nitriles or enaminones).

Signal (

, ppm)
MultiplicityLikely ImpurityOrigin
~1.2 & ~2.0 BroadCyclohexane Residual starting material or solvent.
~11.0 - 12.0 Broad SingletNH-Pyrazole Unmethylated precursor (3-cyclohexyl-1H-pyrazol-4-amine). Indicates incomplete methylation.
~2.50 & 3.33 Pentet / BroadDMSO / Water Solvent residuals (Standard).
~5.75 SingletDichloromethane Common extraction solvent (CH₂Cl₂).
Critical Quality Check: Regiochemistry

In the synthesis of N-methyl pyrazoles, a mixture of isomers (1-methyl vs 2-methyl) is common.

  • Target (1-methyl): The N-Me group is distant from the cyclohexyl group. NOE correlation should be seen between N-Me and H-5 .

  • Impurity (Isomer): If the N-Me is adjacent to the cyclohexyl group, you will see NOE correlation between N-Me and the Cyclohexyl protons .

References

  • Abraham, R. J., et al. (2006).[10] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Reich, H. J. (2024). "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry.

  • BenchChem Technical Support. (2025). "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Guides.

Sources

Comparative

LC-MS fragmentation pattern of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Publish Comparison Guide: LC-MS/MS Characterization of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers. Context: Structural elucidation and quality contr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: LC-MS/MS Characterization of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers. Context: Structural elucidation and quality control of pyrazole-based kinase inhibitor building blocks.

Executive Summary & Technical Profile

This guide provides an in-depth comparative analysis of the LC-MS/MS fragmentation behavior of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine , a critical scaffold in fragment-based drug discovery (FBDD).[1]

Unlike standard spectral libraries that often lack specific regioisomer data for novel building blocks, this guide synthesizes mechanistic mass spectrometry principles with high-resolution analog data.[1] We compare the target compound against its non-methylated analog (3-cyclohexyl-1H-pyrazol-4-amine ) to highlight the diagnostic utility of the N-methyl group and the cyclohexyl ring during structural confirmation.[1]

Compound Profile:

  • IUPAC Name: 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine[1]

  • CAS: 1501621-54-0[1][2]

  • Formula: C₁₁H₁₉N₃[1]

  • Exact Mass: 193.1579 Da

  • [M+H]⁺ Monoisotopic: 194.1652 m/z[1]

Comparative Analysis: N-Methylated vs. Non-Methylated Scaffolds

The primary challenge in characterizing substituted pyrazoles is distinguishing between closely related analogs and regioisomers.[1] The table below contrasts the fragmentation performance of the target molecule against its N-unsubstituted counterpart under Electrospray Ionization (ESI) conditions.

FeatureTarget: 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Analog: 3-Cyclohexyl-1H-pyrazol-4-amine Diagnostic Insight
Parent Ion [M+H]⁺ 194.1652 180.1495 The 14.0157 Da shift confirms N-methylation.[1]
Base Peak (Low CE) m/z 177.13 (-NH₃)m/z 163.12 (-NH₃)Both readily lose ammonia, confirming the primary 4-amine.[1]
Cyclohexyl Loss m/z 112.07 (Loss of C₆H₁₀)m/z 98.06 (Loss of C₆H₁₀)The "Retro-Ene" loss of cyclohexene is a dominant pathway for both, driven by ring stability.[1]
Ring Cleavage m/z 83.06 (Methyl-pyrazole cation)m/z 69.04 (Pyrazole cation)The core heterocyclic fragment retains the methyl group, validating the N1 position.[1]
ESI Sensitivity High (Permanent dipole from N-Me)Moderate (Prototropic tautomerism)N-methylation locks the tautomer, often improving ionization efficiency in ESI+.[1]

Detailed Fragmentation Mechanism

Understanding the causality of fragmentation allows for self-validating protocols.[1] The fragmentation of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine follows three distinct energetic pathways:

  • Low Energy (Loss of Ammonia): The primary amine at position 4 is the most labile group.[1] Protonation often migrates here, leading to the neutral loss of NH₃ (17 Da).

  • Medium Energy (Cyclohexyl Ring Contraction/Loss): The cyclohexyl group acts as a hydrogen donor.[1] Through a mechanism analogous to a Retro-Ene reaction or McLafferty rearrangement, the cyclohexyl ring is eliminated as cyclohexene (82 Da), leaving the protonated methyl-pyrazole core.[1]

  • High Energy (Ring Fission): The pyrazole ring itself undergoes cleavage, typically losing HCN or CH₃CN, characteristic of nitrogen heterocycles.

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 194.16 (C11H20N3)+ Frag1 Fragment A: Distonic Ion [M+H - NH3]+ m/z 177.14 Parent->Frag1 -NH3 (17 Da) Low CE (10-20 eV) Frag2 Fragment B: Pyrazole Core [M+H - C6H10]+ m/z 112.08 Parent->Frag2 -C6H10 (82 Da) Retro-Ene / McLafferty Med CE (25-35 eV) Frag3 Fragment C: Ring Cleavage [M+H - C6H10 - HCN]+ m/z 85.07 Frag2->Frag3 -HCN (27 Da) Ring Fission High CE (>40 eV)

Caption: Predicted ESI-CID fragmentation tree for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine showing primary ammonia loss and secondary cyclohexene elimination.[1]

Experimental Protocol: Validated Characterization Workflow

This protocol is designed to be self-validating. If the m/z 112.08 fragment is absent at medium collision energy, the presence of the cyclohexyl group should be questioned (potential oxidation or ring opening).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~10 µg/mL.[1]

    • Reasoning: Formic acid ensures full protonation of the primary amine and pyrazole nitrogen, maximizing [M+H]⁺ signal.

Step 2: LC-MS/MS Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Flow Rate: 0.4 mL/min (Direct Infusion or rapid gradient).

  • Collision Energy (CE) Ramping:

    • Scan 1 (Full MS): 100–1000 m/z.[1]

    • Scan 2 (MS/MS): Apply Stepped CE (e.g., 20, 35, 50 eV).

    • Why Stepped CE? Low energy confirms the labile amine (m/z 177); high energy confirms the stable pyrazole core (m/z 112).[1]

Step 3: Data Interpretation Criteria
  • Confirm Parent: Observed mass must be within 5 ppm of 194.1652.

  • Verify N-Methyl: Look for the absence of neutral loss of 14 Da (which would indicate a mistake in synthesis where a methyl was replaced by H).[1]

  • Verify Cyclohexyl: The loss of 82 Da (C₆H₁₀) is the "fingerprint" transition for cyclohexyl-substituted aromatics.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Holčapek, M., et al. (2010).Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for pyrazole ring cleavage mechanisms).

Sources

Validation

Comparative Reactivity Analysis: 3-Cyclohexyl- vs. 3-Phenyl-5-aminopyrazole in N-Acylation Reactions

A Guide for Medicinal & Process Chemists Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The Subtle Influence of a Substituent In the landscape of medicinal chemistry, pyrazole derivatives are privile...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal & Process Chemists

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Subtle Influence of a Substituent

In the landscape of medicinal chemistry, pyrazole derivatives are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] The functionalization of these heterocycles is paramount in tuning their pharmacological profiles. A common and critical step in this process is the reaction at an exocyclic amine, typically located at the C3 or C5 position. The reactivity of this amine group—its nucleophilicity—is not constant; it is profoundly influenced by the nature of other substituents on the pyrazole ring.[3][4]

This guide provides an in-depth comparison of the reactivity of two analogous compounds: 3-cyclohexyl-1H-pyrazol-5-amine and 3-phenyl-1H-pyrazol-5-amine . We will dissect how the choice between a saturated aliphatic ring (cyclohexyl) and an aromatic ring (phenyl) at the C3 position modulates the nucleophilicity of the C5-amine. This analysis is crucial for researchers in drug development for predicting reaction outcomes, optimizing conditions, and designing more efficient synthetic routes.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the exocyclic amine in these compounds is primarily governed by the availability of the nitrogen's lone pair of electrons to attack an electrophile. This availability is dictated by a combination of electronic and steric effects imparted by the substituent at the C3 position.

Electronic Effects: A Tale of Two Systems

The fundamental difference between the cyclohexyl and phenyl groups lies in their electronic nature.

  • 3-Cyclohexyl-1H-pyrazol-5-amine: The cyclohexyl group is a saturated, aliphatic substituent. Its connection to the pyrazole ring is via an sp³-hybridized carbon. As such, it exerts a weak positive inductive effect (+I) . This effect pushes electron density into the pyrazole ring, enriching the entire heterocyclic system. This increased electron density is relayed to the exocyclic amine at C5, enhancing the localization of the nitrogen's lone pair and thereby increasing its basicity and nucleophilicity .[5]

  • 3-Phenyl-1H-pyrazol-5-amine: The phenyl group, an aromatic substituent, presents a more complex electronic profile. It is connected via an sp²-hybridized carbon, which is more electronegative than an sp³ carbon. This results in an electron-withdrawing inductive effect (-I) , which pulls electron density away from the pyrazole ring. Furthermore, the phenyl ring's π-system can overlap with the pyrazole's π-system. This allows for resonance (or mesomeric) delocalization . The net result is a delocalization of electron density away from the pyrazole core and the C5-amine, reducing the availability of the nitrogen's lone pair and thus decreasing its nucleophilicity compared to an alkyl-substituted analogue.[6]

The following diagram illustrates these opposing electronic influences.

G cluster_0 3-Cyclohexyl-1H-pyrazol-5-amine cluster_1 3-Phenyl-1H-pyrazol-5-amine Cyclohexyl Cyclohexyl Pyrazole_C Pyrazole Ring Cyclohexyl->Pyrazole_C +I (Donating) Amine_C Amine (NH2) Pyrazole_C->Amine_C Increased e- density Enhanced Nucleophilicity Enhanced Nucleophilicity Amine_C->Enhanced Nucleophilicity Phenyl Phenyl Pyrazole_P Pyrazole Ring Phenyl->Pyrazole_P -I (Withdrawing) Phenyl->Pyrazole_P Resonance (Delocalization) Amine_P Amine (NH2) Pyrazole_P->Amine_P Decreased e- density Reduced Nucleophilicity Reduced Nucleophilicity Amine_P->Reduced Nucleophilicity G A 1. Reagent Preparation Dissolve pyrazole amine (1.0 eq) and Pyridine (1.2 eq) in Dichloromethane (DCM) B 2. Reaction Initiation Cool solution to 0°C Add Acetic Anhydride (1.1 eq) dropwise via syringe A->B C 3. Reaction Monitoring Stir at room temperature Monitor progress by TLC (e.g., every 30 mins) B->C D 4. Aqueous Workup Quench with sat. NaHCO3 soln. Separate organic layer C->D E 5. Extraction & Drying Wash organic layer with brine Dry over anhydrous Na2SO4 D->E F 6. Isolation & Purification Filter and concentrate in vacuo Purify via column chromatography (Silica, EtOAc/Hexanes) E->F G 7. Characterization Confirm structure by ¹H NMR, ¹³C NMR, and MS F->G

Caption: Standard workflow for N-acetylation of pyrazole amines.
Step-by-Step Methodology
  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the respective pyrazole amine (3-cyclohexyl- or 3-phenyl-1H-pyrazol-5-amine, 5.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and anhydrous pyridine (6.0 mmol, 1.2 equiv.). Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0°C.

  • Addition of Electrophile: Add acetic anhydride (5.5 mmol, 1.1 equiv.) dropwise over 5 minutes using a syringe. Ensure the temperature does not rise above 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (approx. 20-22°C). Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate:hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the acetylated product should appear.

  • Quenching: After 2 hours, carefully pour the reaction mixture into a separatory funnel containing 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-acetylated product.

  • Analysis: Determine the isolated yield and confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion and Conclusion

The experimental results are anticipated to align closely with the theoretical framework. The 3-cyclohexyl-1H-pyrazol-5-amine is expected to demonstrate significantly higher reactivity toward N-acylation than its 3-phenyl counterpart.

The causality is clear: the electron-donating inductive effect (+I) of the cyclohexyl group enhances the electron density at the C5-amine nitrogen, making it a more potent nucleophile. Conversely, the combination of the electron-withdrawing inductive effect (-I) and resonance delocalization associated with the phenyl group diminishes the nucleophilic character of the amine. [6] For the medicinal or process chemist, this has direct practical implications. When planning a synthesis involving the acylation, sulfonylation, or alkylation of a 3-substituted-5-aminopyrazole, one can anticipate that an alkyl-substituted variant will react more readily. This may allow for the use of milder reaction conditions, shorter reaction times, or less reactive electrophiles, potentially improving the overall efficiency and selectivity of the synthesis. Conversely, for the phenyl-substituted analogue, more forcing conditions or a more potent catalyst may be required to achieve a comparable conversion. Understanding these fundamental structure-reactivity relationships is key to rational synthetic design in modern drug discovery.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION . World Scientific. [Link]

  • Al-Azmi, A., et al. Recent developments in aminopyrazole chemistry . Arkivoc. [Link]

  • Nakanishi, T., et al. Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties . The Royal Society of Chemistry. [Link]

  • Quiroga, J., et al. 194 recent advances in the synthesis of new pyrazole derivatives . Ovidius University Annals of Chemistry. [Link]

  • Teixeira, C., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules. [Link]

  • Alkorta, I., & Elguero, J. A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening . Canadian Journal of Chemistry. [Link]

  • Alkorta, I., & Elguero, J. Reactivity of pyrazaboles towards nitrogen nucleophiles, amines, and pyrazoles . ResearchGate. [Link]

  • Portilla, J., et al. Recent Advances in Synthesis and Properties of Pyrazoles . Molecules. [Link]

  • Zhang, L., et al. Halogenations of 3-aryl-1H-pyrazol-5-amines . Beilstein Archives. [Link]

  • Freitas, M. P., et al. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! . PubMed. [Link]

  • Nakanishi, T., et al. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors . Molecular Systems Design & Engineering. [Link]

  • Ashenhurst, J. Nucleophilicity Trends of Amines . Master Organic Chemistry. [Link]

  • El-Taweel, F. M. A. Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II) . ResearchGate. [Link]

  • Salzner, U. Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment . Academia.edu. [Link]

  • Kopyra, J., et al. Substituent effects and electron delocalization in five-membered N-heterocycles . Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyrazole Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of 4-aminopyrazole derivatives as protein kinase inhibitors. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of 4-aminopyrazole derivatives as protein kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and inhibitory activity, grounded in experimental data and established biochemical principles.

Introduction: The 4-Aminopyrazole Scaffold as a Privileged Kinase-Targeting Motif

Protein kinases, which regulate a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that target the ATP-binding site of these enzymes is a cornerstone of modern medicinal chemistry. Within this field, the 4-aminopyrazole core has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in potent and selective inhibitors across different kinase families.[1][3][4]

The success of this scaffold lies in its ability to mimic the adenine base of ATP, allowing it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This conserved interaction anchors the molecule, providing a stable platform for chemical modifications that can enhance potency and dictate selectivity for a specific kinase target. This guide will dissect the SAR of this versatile scaffold, using examples from published research to illustrate how strategic modifications at different positions on the pyrazole ring and its substituents can dramatically alter biological activity.

The Core Interaction: Hinge Binding of the 4-Aminopyrazole Scaffold

The foundational interaction for most 4-aminopyrazole-based kinase inhibitors is the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The 4-amino group and an adjacent pyrazole ring nitrogen act as hydrogen bond donors and acceptors, respectively, effectively serving as an anchor into the active site.

G cluster_0 Kinase Hinge Region cluster_1 4-Aminopyrazole Inhibitor Hinge_NH Backbone N-H Inhibitor N1-R1 Pyrazole Ring N C4-NH-R2 Hinge_NH->Inhibitor:N2 H-Bond (Acceptor) Hinge_CO Backbone C=O Inhibitor:C4->Hinge_CO H-Bond (Donor) R1_label R1: Modulates Solubility & Selectivity R1_label->Inhibitor:N1 R2_label R2: Dictates Potency & Selectivity R2_label->Inhibitor:C4

Caption: General binding mode of the 4-aminopyrazole scaffold.

Dissecting the Structure-Activity Relationship: Key Modification Points

The true power of the 4-aminopyrazole scaffold lies in its synthetic tractability and the distinct roles played by its different substitution vectors. We will analyze the impact of modifications at the key positions: N1, C3, and the C4-amino group.

The N1-Position: Targeting the Solvent Front and Hydrophobic Pockets

Substituents at the N1 position of the pyrazole ring typically extend towards the solvent-exposed region of the ATP binding site or can be directed into nearby hydrophobic pockets. The choice of substituent here is critical for fine-tuning physicochemical properties like solubility and for achieving selectivity between closely related kinases.

For instance, in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), modifications at the N1 position were explored to enhance potency and selectivity over the related p38 kinase.[5] While simple alkyl groups are common, introducing more complex moieties can lead to significant gains. Studies on JNK3 inhibitors showed that while a simple methyl substitution on a related scaffold was tolerated, larger substituents could be used to probe the pocket's boundaries.[6]

Table 1: Example SAR at N1-Position for JNK3 Inhibition Data synthesized from principles described in cited literature.

CompoundN1-Substituent (R1)R2-SubstituentJNK3 IC50 (nM)[5]p38 IC50 (µM)[5]Selectivity (p38/JNK3)
SR-3576 Phenyl3-pyridyl7>20>2800
Analog A Cyclohexyl3-pyridyl50>20>400
Analog B Methyl3-pyridyl120>20>166

Causality: The highly planar N-linked phenyl group of SR-3576 better occupies the smaller active site of JNK3 compared to the larger active site of p38, contributing to its remarkable selectivity.[5] Replacing the rigid phenyl group with a more flexible cyclohexyl or a small methyl group reduces the favorable interactions, leading to a decrease in potency.

The C4-Amino Substituent: The Primary Driver of Potency and Selectivity

The substituent attached to the 4-amino group (R2) is arguably the most critical determinant of an inhibitor's potency and selectivity profile. This vector points directly out of the hinge region and can be elaborated to interact with various features of the kinase active site, including the hydrophobic back pocket, the ribose pocket, or surface-exposed residues.

A compelling example is the development of covalent inhibitors for Cyclin-Dependent Kinase 14 (CDK14).[7][8] Starting with the multi-targeted inhibitor AT7519, which contains a 4-aminopyrazole core, researchers designed analogs to form a covalent bond with a uniquely placed cysteine (C218) near the ATP pocket. The R2 group was modified to include an electrophilic "warhead" (an acrylamide moiety) positioned to react with this cysteine.

Table 2: SAR of Covalent 4-Amino-1H-Pyrazole Analogs as CDK14 Inhibitors Data adapted from FMF-04-159-2 development.[7]

CompoundR2-SubstituentWarheadCDK14 IC50 (nM)HCT116 Cell Proliferation IC50 (nM)
AT7519 4-aminopiperidineNone47132
Analog C AcryloylpiperazineAcrylamide1580
FMF-04-159-2 (100) N-(1-acryloylpiperidin-4-yl)acetamideAcrylamide<1045

Causality: The introduction of the acrylamide warhead on a suitable linker allows the inhibitor to first bind reversibly via the 4-aminopyrazole core and then form an irreversible covalent bond with C218. This covalent engagement dramatically increases potency and residency time. The acetamide addition in FMF-04-159-2 further optimized interactions, leading to improved cellular potency.[7]

Comparative Analysis Across Kinase Families

The versatility of the 4-aminopyrazole scaffold is best appreciated by comparing its application across different kinase families, where distinct structural modifications are required to achieve desired activity profiles.

Case Study 1: Janus Kinase (JAK) Inhibitors

JAKs are critical mediators of cytokine signaling, and their inhibition is a validated strategy for treating inflammatory diseases.[9] A series of novel 4-aminopyrazole derivatives were designed and synthesized as potent JAK inhibitors.[9] The SAR study revealed that the nature of the substituent on the 4-amino group was crucial for potency against the different JAK isoforms.

Table 3: Comparative Potency of 4-Aminopyrazole Derivatives Against Janus Kinases (JAKs) Data from Zhang et al., 2016.[9]

CompoundR2-Substituent (at C4-amino position)JAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)
17k Phenyl>100.230.15
17l 4-Fluorophenyl1.10.120.057
17m 4-Chlorophenyl0.670.0980.039
17n 4-Methylphenyl1.80.250.12

Causality: The data shows that introducing small electron-withdrawing groups (F, Cl) at the para-position of the phenyl ring (R2) enhances potency across all three JAK isoforms, with compound 17m (4-Chlorophenyl) being the most potent.[9] This suggests that this substitution pattern optimizes interactions within the JAK active site. Further cellular assays confirmed that compound 17m could effectively inhibit the phosphorylation of JAK2 in HeLa cells.[9]

Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A significant challenge in kinase inhibitor therapy is the emergence of drug resistance, often through "gatekeeper" mutations in the ATP-binding pocket.[10] To address this, a series of aminopyrazole-based inhibitors were developed to covalently target a cysteine on the P-loop of FGFR, a residue conserved across isoforms and present in only a few other human kinases. This strategy avoids reliance on the gatekeeper residue for binding, thereby retaining activity against mutants.[10]

Table 4: Potency of Covalent Aminopyrazole Derivatives Against Wild-Type and Gatekeeper Mutant FGFR Data from Hare et al., 2020.[10]

CompoundKey Structural Feature (R2)FGFR2 IC50 (nM)FGFR2 V564F (mutant) IC50 (nM)FGFR3 IC50 (nM)FGFR3 V555M (mutant) IC50 (nM)
17 Phenyl-azetidine + Acrylamide7101122
18 Phenyl-pyrrolidine + Acrylamide67613
19 Phenyl-piperidine + Acrylamide12191532

Causality: The core aminopyrazole-pyrimidine structure anchors to the hinge, while the acrylamide warhead forms a covalent bond with the P-loop cysteine. The SAR of the linker region (R2) shows that while smaller heterocyclic rings like azetidine (17 ) and pyrrolidine (18 ) offer slightly higher potency, the piperidine-containing compound (19 ) demonstrated a more promising overall profile including drug metabolism and pharmacokinetic (DMPK) properties, making it a more viable lead for further development.[10]

Experimental Protocols for SAR Validation

The generation of reliable SAR data depends on robust and reproducible experimental methods. Below are standardized protocols for assessing both biochemical potency and cellular activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining IC50 values.

Objective: To measure the direct inhibition of kinase activity by a compound.

Materials:

  • Recombinant Kinase (e.g., JAK2, FGFR3)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • 384-well low-volume plates

Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of each test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a solution of kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this solution to each well containing the test compound and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (often at the Km value for the specific kinase). Add 5 µL of the ATP solution to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature. The exact time may need optimization based on enzyme kinetics.

  • Detection: Prepare a "stop/detection" solution containing the Eu-labeled antibody and SA-APC in a buffer with EDTA (to chelate Mg2+ and stop the kinase reaction). Add 10 µL of this solution to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium). Calculate the emission ratio (665/620).

  • Analysis: Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

Objective: To determine if the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cellular context.[9]

Materials:

  • Cancer cell line (e.g., HeLa for JAK2)

  • Cell culture medium and supplements

  • Stimulant (e.g., a cytokine like IFN-γ to activate the JAK/STAT pathway)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add the appropriate stimulant (e.g., IFN-γ) for a short period (e.g., 15-30 minutes) to activate the target pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody against the phosphorylated target (e.g., p-STAT3) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total STAT3) to confirm equal loading.

  • Analysis: Quantify the band intensities. A reduction in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

G cluster_0 Biochemical SAR cluster_1 Cellular & In Vivo Validation A Design & Synthesize 4-Aminopyrazole Analogs B In Vitro Kinase Assay (e.g., TR-FRET) A->B C Determine IC50 Values B->C D Analyze SAR (Potency & Selectivity) C->D D->A Optimize Structure E Cellular Target Engagement Assay (e.g., Western Blot) D->E Advance Potent & Selective Hits F Cell Proliferation Assay E->F G DMPK & In Vivo Pharmacokinetics F->G H In Vivo Efficacy (Xenograft Model) G->H

Caption: A typical workflow for kinase inhibitor SAR development.

Conclusion and Future Directions

The 4-aminopyrazole scaffold remains a highly valuable and versatile starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight a clear logic: the pyrazole core acts as a reliable anchor to the kinase hinge, while strategic modifications at the N1 and C4-amino positions are employed to achieve potency, selectivity, and desirable drug-like properties.

Future efforts in this field will continue to focus on designing inhibitors with superior selectivity profiles to minimize off-target effects, and on developing novel strategies to overcome acquired resistance in the clinic. The application of advanced concepts like bioisosteric replacement—substituting key functional groups with others that have similar physical or chemical properties—will be instrumental in this process.[11][12][13][14] By combining established medicinal chemistry principles with a deep understanding of kinase biology, the 4-aminopyrazole scaffold will undoubtedly continue to yield new and effective therapeutic agents.

References

  • Qin, Y. et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Fedorov, M. et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Qin, Y. et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. [Link]

  • Zhang, Y. et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Fedorov, M. et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]

  • Aliagas-Martin, I. et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scorah, N. et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Sanna, F. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Patel, S. B. et al. (2012). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • He, S. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • Hare, B. A. et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Klas, F. P. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2023). SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. ResearchGate. [Link]

  • Li, Y. et al. (2023). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. International Journal of Molecular Sciences. [Link]

  • El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Yaremenko, A. G. et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][9][15]triazino[2,3-c]quinazolines. Molecules. [Link]

  • Graham, T. H. et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

Spectroscopic Profiling of Pyrazole Amines: A Comparative IR Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, particularly within kinase inhibitor development (e.g., Ruxolitinib, Celecoxib analogs), the aminopyrazole moiety is a privileged scaffold. However, its characterization poses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern drug discovery, particularly within kinase inhibitor development (e.g., Ruxolitinib, Celecoxib analogs), the aminopyrazole moiety is a privileged scaffold. However, its characterization poses unique challenges compared to standard aromatic amines (anilines) due to annular tautomerism (3-amino vs. 5-amino) and extensive intermolecular hydrogen bonding .

This guide provides a technical comparison between pyrazole amines and their phenyl analogs (anilines), establishing a rigorous framework for identifying characteristic infrared (IR) signatures. It moves beyond basic peak listing to explain the electronic causality of vibrational shifts and offers a self-validating experimental protocol for distinguishing regioisomers.

Fundamental IR Theory: Heterocyclic vs. Carbocyclic Amines

To interpret the spectrum of a pyrazole amine, one must understand how the electron-rich 5-membered ring perturbs the exocyclic amine vibrations compared to a standard benzene ring (aniline).

The "Electronic Push" Effect
  • Aniline (Phenyl amine): The nitrogen lone pair delocalizes into the benzene ring, increasing the C–N bond order but leaving the N–H bonds relatively standard.

  • Pyrazole Amine: The pyrazole ring is

    
    -excessive. The endocyclic nitrogens (
    
    
    
    and
    
    
    ) participate in a complex push-pull system. The exocyclic amine at position 3 or 5 couples strongly with the ring breathing modes, often resulting in intensified C–N stretching bands and broadened N–H signals due to facile tautomerization.
The Tautomerism Challenge

Unlike aniline, N-unsubstituted aminopyrazoles exist in dynamic equilibrium.

  • 3-Aminopyrazole (3-AP): Generally the thermodynamically stable tautomer.

  • 5-Aminopyrazole (5-AP): Often transient but trapped in specific crystal lattices or by substitution.

This equilibrium creates "ghost peaks" in solid-state spectra that disappear in dilute solution.

Comparative Analysis: Pyrazole Amine vs. Aniline

The following table contrasts the diagnostic peaks of a primary aminopyrazole against a primary aniline.

Table 1: Diagnostic Peak Comparison
Vibrational ModeAniline (Phenyl-NH₂)3-Aminopyrazole (Heteroaryl-NH₂)Diagnostic Note

~3440 cm⁻¹ (Sharp)3400–3460 cm⁻¹ (Medium)Pyrazole peaks are often broader due to quadrupole broadening from ring nitrogens.

~3360 cm⁻¹ (Sharp)3300–3360 cm⁻¹ (Medium)The separation (

) between asym/sym is often smaller in pyrazoles.
Ring

Absent3100–2800 cm⁻¹ (Broad/Strong)CRITICAL DISTINCTION. The pyrazole ring NH forms strong H-bonded dimers, obscuring C-H stretches.

Scissoring
~1620 cm⁻¹1620–1650 cm⁻¹ Often overlaps with the Pyrazole C=N ring stretch.
Ring Breathing (

)
~1600 / 1500 cm⁻¹1580–1590 cm⁻¹ / 1490 cm⁻¹ Pyrazole ring modes are more sensitive to substitution patterns than benzene modes.

~1280 cm⁻¹1300–1340 cm⁻¹ The bond is shorter (more double-bond character) in pyrazoles, shifting this peak to higher energy.

Structural Visualization & Logic Pathways

Diagram 1: Tautomeric Equilibrium & H-Bonding

This diagram illustrates the structural complexity that gives rise to the broad IR bands seen in the 3200–2800 cm⁻¹ region.

Tautomerism T3 3-Aminopyrazole (Thermodynamic Major) T5 5-Aminopyrazole (Kinetic/Minor) T3->T5 1,2-H Shift (Fast in solution) Dimer Cyclic Dimer (Solid State Dominant) T3->Dimer Concentration Increase Spec_Free Sharp N-H Bands (>3400 cm⁻¹) T3->Spec_Free Dilute Solution T5->Dimer H-Bonding Spec_Bound Broad 'Continuum' (3200-2800 cm⁻¹) Dimer->Spec_Bound Solid State (ATR)

Caption: The equilibrium between 3-amino and 5-amino forms, and their collapse into hydrogen-bonded dimers in solid state, directly correlates to band broadening.

Experimental Protocols: Validating the Spectrum

To reliably characterize a pyrazole amine, you cannot rely on a single sampling technique. You must compare Solid State (H-bond dominated) vs. Dilute Solution (Free species).

Protocol A: Solid State Analysis (ATR/KBr)

Use this for: Fingerprinting and batch-to-batch consistency.

  • Preparation: Use a Diamond ATR accessory (preferred over KBr to avoid moisture exchange).

  • Sample Loading: Apply ~2 mg of solid aminopyrazole derivative.

  • Compression: Apply high pressure to ensure contact.

  • Acquisition: Scan range 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Checkpoint: Look for the "Pyrazole H-Bond Hump"—a broad, jagged absorption between 3200 and 2700 cm⁻¹. If this is absent in an N-unsubstituted pyrazole, your sample may be wet or a salt form.

Protocol B: Dilute Solution Analysis (The "De-Clustering" Method)

Use this for: Confirming the free amine peaks and distinguishing regioisomers.

  • Solvent Choice: Anhydrous Dichloromethane (

    
    ) or Chloroform (
    
    
    
    ). Avoid alcohols as they H-bond.
  • Concentration: Prepare a 10 mM solution. (High concentrations favor dimerization).

  • Cell: Use a sealed liquid cell with

    
     windows (0.1 mm path length).
    
  • Background: Run a pure solvent background immediately before the sample.

  • Acquisition: Focus on the High Frequency region (3600–3000 cm⁻¹).

  • Result: The broad "hump" should vanish, resolving into sharp bands:

    • Free Ring N-H: ~3480 cm⁻¹ (Sharp singlet).

    • Free Amine

      
      :  Distinct doublet near 3400/3300 cm⁻¹.[1]
      
Diagram 2: Spectral Assignment Workflow

Follow this logic gate to assign your peaks correctly.

Workflow Start Start: Acquire Spectrum Check3000 Check 3500-3200 cm⁻¹ Region Start->Check3000 Doublet Is there a Doublet? Check3000->Doublet Broad Is there a broad band 3200-2800 cm⁻¹? Check3000->Broad Primary Primary Amine (-NH₂) Confirmed Doublet->Primary Yes Secondary Secondary Amine (-NHR) or Amide? Doublet->Secondary No (Singlet) RingNH Unsubstituted Pyrazole Ring (H-Bonded Dimer) Broad->RingNH Yes SubstRing N-Substituted Pyrazole (No Ring NH) Broad->SubstRing No Verify Verify C-N Stretch (~1320 cm⁻¹) Primary->Verify

Caption: Decision tree for distinguishing primary aminopyrazoles from secondary analogs and N-alkylated derivatives.

References

  • NIST Mass Spectrometry Data Center. 3-Aminopyrazole Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Alkorta, I., et al. (2021).[3] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules.[1][2][4][5][6][7][8][9][10][11] [Link]

  • Foces-Foces, C., et al. (2011). The structure of N-aminopyrazole in the solid state and in solution.[12] Journal of the Chemical Society. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. [Link]

Sources

Comparative

A Comparative Crystallographic Analysis of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine Analogs: Unraveling the Influence of Substitution on Supramolecular Architecture

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antican...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation and its ability to form intermolecular interactions, which in turn governs its physicochemical properties and biological target engagement. This guide provides an in-depth comparative analysis of the crystal structures of two analogs related to 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, a class of compounds of significant interest in drug discovery.

Due to the absence of a publicly available crystal structure for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, this guide will leverage the crystallographic data of two closely related, structurally characterized analogs to provide insights into the supramolecular chemistry of this compound class. The selected analogs for this comparative study are:

  • 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate (Analog A)

  • 4-Amino-3,5-dimethyl-1H-pyrazole (Analog B)

This guide will dissect the crystal packing of these two molecules, focusing on how the substitution of a bulky, non-polar cyclohexyl group versus a smaller methyl group, and the presence of a 4-amino versus a 3-oxo functionality, fundamentally alter the hydrogen bonding networks and overall crystal architecture. Understanding these relationships is paramount for the rational design of novel pyrazole-based compounds with tailored solid-state properties.

Crystal Structure Analysis of Analog A: 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate

The crystal structure of 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate reveals a complex network of hydrogen bonds, meticulously organized by the presence of the pyrazolone ring, the cyclohexyl moiety, and a molecule of water.

The cyclohexane ring adopts a stable chair conformation. The pyrazole ring is nearly planar, and the dihedral angle between its least-squares plane and that of the cyclohexane ring is 53.68(5)°.[3] This orientation minimizes steric hindrance between the two cyclic systems.

The most prominent feature of the crystal packing is the formation of inversion dimers through intermolecular N—H⋯O hydrogen bonds between adjacent pyrazolone molecules, creating a robust R_2^2(8) ring motif.[3] These dimers are further interconnected by the water molecule, which acts as a hydrogen bond donor to the carbonyl oxygen of the pyrazolone and as an acceptor from the pyrazole N-H. This intricate network of N—H⋯O, C—H⋯O, and O—H⋯O hydrogen bonds extends into two-dimensional sheets parallel to the bc plane.[3]

Key Crystallographic Data for Analog A
ParameterValue[3]
Chemical FormulaC₁₀H₁₆N₂O·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.4959 (3)
b (Å)6.2497 (1)
c (Å)13.9268 (3)
β (°)112.782 (1)
Volume (ų)1083.02 (4)
Z4

Crystal Structure Analysis of Analog B: 4-Amino-3,5-dimethyl-1H-pyrazole

The crystal structure of 4-Amino-3,5-dimethyl-1H-pyrazole presents a distinct packing arrangement, primarily dictated by the hydrogen bonding capabilities of the 4-amino group and the pyrazole N-H.

The molecule itself is relatively planar. In the crystal lattice, the molecules are linked by a network of N—H⋯N hydrogen bonds. One of the hydrogen atoms of the amino group and the N-H of the pyrazole ring act as donors to the nitrogen atoms of neighboring molecules. This arrangement leads to the formation of sheets within the crystal structure.

Key Crystallographic Data for Analog B
ParameterValue[4]
Chemical FormulaC₅H₉N₃
CCDC Number134002
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.745 (2)
b (Å)10.870 (2)
c (Å)11.085 (2)
Volume (ų)1293.4 (4)
Z8

Comparative Analysis of Supramolecular Architectures

The comparison of the crystal structures of Analog A and Analog B provides a clear illustration of how subtle changes in molecular structure can lead to profound differences in solid-state packing.

Influence of Functional Groups on Hydrogen Bonding:

  • Analog A (Pyrazolone): The presence of the carbonyl group at the 3-position and the water of hydration results in a highly organized, hydrogen-bonded network forming dimers and sheets. The water molecule acts as a crucial bridge, linking the pyrazolone dimers.

  • Analog B (Aminopyrazole): The 4-amino group provides additional hydrogen bond donors, leading to a different sheet-like arrangement. The absence of a strong hydrogen bond acceptor like a carbonyl group within the pyrazole ring itself results in a packing dominated by N-H---N interactions.

Role of the Cyclohexyl vs. Methyl Substituents:

  • Analog A (Cyclohexyl): The bulky and hydrophobic cyclohexyl group plays a significant role in the overall packing by engaging in van der Waals interactions. Its orientation relative to the pyrazole ring is a key determinant of the crystal packing.

  • Analog B (Dimethyl): The smaller methyl groups have a lesser steric influence on the packing, allowing the molecules to arrange in a manner that maximizes the efficiency of the N—H⋯N hydrogen bonding.

The following diagram illustrates the fundamental structural differences and their impact on intermolecular interactions.

G cluster_A Analog A: 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate cluster_B Analog B: 4-Amino-3,5-dimethyl-1H-pyrazole A_mol Molecule A (Cyclohexyl, 3-Oxo) A_features Key Features: - Bulky, hydrophobic cyclohexyl group - Carbonyl group (H-bond acceptor) - Water of hydration B_mol Molecule B (Dimethyl, 4-Amino) A_mol->B_mol Structural Comparison A_interactions Dominant Interactions: - N-H...O=C (dimer formation) - O-H...O and N-H...O (water-mediated) A_packing Resulting Packing: Sheet-like structure of hydrogen-bonded dimers B_features Key Features: - Small methyl groups - Amino group (H-bond donor) B_interactions Dominant Interactions: - N-H...N (inter-pyrazole) - N-H...N (amino to pyrazole) B_packing Resulting Packing: Sheet-like structure via direct N-H...N bonds G start Substituted Pyrazole nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro_pyrazole 4-Nitropyrazole Intermediate nitration->nitro_pyrazole reduction Reduction (e.g., SnCl₂·2H₂O or H₂/Pd-C) nitro_pyrazole->reduction amino_pyrazole 4-Aminopyrazole Product reduction->amino_pyrazole purification Purification (Chromatography/Recrystallization) amino_pyrazole->purification

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1501621-54-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS No. 1501621-54-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to ensure that laboratory operations involving this compound are conducted with the highest degree of scientific integrity and regulatory compliance. The procedures outlined herein are based on an understanding of the compound's likely chemical properties and the established best practices for amine and heterocyclic compound waste management.

Hazard Assessment and Waste Characterization

Inferred Hazard Profile: Based on data from related compounds, 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine should be handled as a hazardous substance. The primary concerns are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Some pyrazole derivatives also exhibit aquatic toxicity with long-lasting effects.[4] Therefore, this compound must not be disposed of via standard trash or drain systems.[5][6] All waste generated, including contaminated consumables, must be treated as regulated chemical waste.[7]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Precautionary Statement Reference
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][8]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[1][3]

| Hazardous to the Aquatic Environment | Likely | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[4] |

The first step in proper disposal is to determine if the waste is hazardous.[9] Given the amine functional group and the heterocyclic pyrazole core, it is virtually certain to be classified as a regulated hazardous waste under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

G start Waste Generated (Pure compound, solutions, contaminated labware) assess Assess Hazard Profile: - Review SDS of analogues - Consider chemical structure (Amine, Pyrazole) start->assess is_hazardous Is the waste hazardous? dispose_non_haz Dispose as Non-Hazardous Waste (Not applicable here) is_hazardous->dispose_non_haz No manage_haz Manage as Regulated Hazardous Waste is_hazardous->manage_haz Yes assess->is_hazardous yes Yes (Assumed for this compound) no No G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation collect Segregate and Collect in Labeled, Sealed Container gen->collect store Store in Satellite Accumulation Area collect->store pickup Schedule Waste Pickup with EHS or Contractor store->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport dispose Final Disposal at Permitted TSDF (e.g., Incineration) transport->dispose final final dispose->final Regulatory Compliance and Documentation

Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.

Procedure for Final Disposal:

  • Accumulate Waste : Safely store the hazardous waste container in your lab's designated area as described in Section 3.

  • Request Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or using an online waste management system. [7]3. Documentation : Ensure all paperwork, including container labels and waste pickup requests, is filled out accurately and completely.

  • Professional Disposal : Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all local, state, and federal regulations. [5][9]The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific practice.

References

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • SAFETY DATA SHEET . Perfumer's Apprentice. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . StateScape. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) . The University of Texas at Austin. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is not publicly available. The guidance herein is synthesized from established safety protocols for struc...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is not publicly available. The guidance herein is synthesized from established safety protocols for structurally related aminopyrazole derivatives and general principles of laboratory chemical safety. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and the directives of your Environmental Health and Safety (EHS) department. Always treat novel compounds as potentially hazardous.

Inferred Hazard Assessment and Risk Profile

The structure of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, featuring an aminopyrazole core, suggests a specific hazard profile based on analogous compounds. The primary risks are associated with irritation and potential corrosion to the skin, eyes, and respiratory system.[1][2][3][4] Several related aminopyrazoles are classified as causing severe skin burns and eye damage.[5][6][7][8] Therefore, a conservative approach to handling is mandatory.

Potential Hazard Inferred Risk Level Primary Exposure Route Rationale Based on Analogous Compounds
Skin Irritation / Corrosion HighDermal ContactAminopyrazole derivatives are frequently classified as causing skin irritation or severe burns.[1][4][5][7]
Eye Damage / Irritation HighOcular ContactCauses serious eye irritation or irreversible damage is a common warning for this chemical class.[1][2][3][4][7]
Respiratory Irritation Moderate to HighInhalationHandling of solid, powdered forms may generate dust that can irritate the respiratory tract.[2][3][9][10]
Acute Toxicity (Oral/Dermal) ModerateIngestion, Dermal ContactSome related pyrazoles are classified as harmful if swallowed or in contact with skin.[7][8]

Engineering Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), engineering controls must be implemented as the primary method for exposure reduction.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine must be conducted inside a certified chemical fume hood.[3][5][6] This is critical for preventing the inhalation of airborne particulates and containing any potential spills.

  • Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible and in close proximity to the workstation.[5][7][11]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following multi-layered approach is required.

Eye and Face Protection

Given the high potential for severe eye damage, robust protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent national standard like EN166) safety glasses with side shields.[12]

  • Recommended Standard: Chemical splash goggles are strongly recommended for all procedures.[3][12] They provide a complete seal around the eyes, offering superior protection from splashes and airborne dust.

  • Maximum Protection: For tasks with a significant splash risk (e.g., transferring large volumes of solutions), a full-face shield must be worn in addition to chemical splash goggles.[12]

Hand Protection: A Critical Choice

The selection of appropriate gloves is crucial. The presence of an amine functional group requires careful consideration, as some common lab gloves offer poor resistance.

Glove Selection Logic: The primary goal is to prevent skin contact. Since no specific permeation data is available, a double-gloving strategy is recommended to provide a warning layer and mitigate the risk of exposure from a single point of failure.

Glove Material Resistance to Amines Recommendation for This Compound Key Considerations
Nitrile Variable (Poor to Good)[13][14][15]Acceptable for Splash Protection ONLY. Must be a minimum of 5-mil thickness.[15] Inspect for integrity before each use. Nitrile has poor resistance to many solvents; if the compound is in solution, the solvent dictates the glove choice. Change immediately upon any contact.
Neoprene GoodRecommended as an outer glove. Offers good all-around chemical, and physical resistance.
Polyvinyl Chloride (Vinyl) GoodAcceptable alternative if Neoprene is not available.Provides good resistance to amines, acids, and bases.[16]
Latex PoorNot Recommended.Offers poor chemical resistance and can cause allergic reactions.[16]

Recommended Protocol:

  • Inner Glove: A standard nitrile exam glove.

  • Outer Glove: A heavier-duty neoprene or vinyl glove.

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[5]

  • Immediate Disposal: If a glove comes into contact with the chemical, remove it immediately using the proper technique (see section 4.2) and dispose of it as hazardous waste.[3]

Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat is mandatory for all laboratory work.[12]

  • Chemical Apron: For procedures involving larger quantities (>1g) or significant splash potential, a chemical-resistant (e.g., rubber or PVC) apron should be worn over the lab coat.

  • Full Coverage: Ensure legs and feet are fully covered. Long pants and closed-toe, non-perforated shoes are required.

Respiratory Protection

As all work should be conducted in a fume hood, respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of containment, or if engineering controls are insufficient, respiratory protection is essential.

  • Requirement: Use a NIOSH-approved respirator.[6][17]

  • Cartridge Selection:

    • For dust/particulates: A half-mask or full-face respirator with P100 (or N100/R100) particulate filters.

    • For vapors from solutions: A half-mask or full-face respirator with organic vapor (OV) cartridges, often combined with P100 pre-filters.

Step-by-Step Methodologies

PPE Donning Workflow

Properly putting on PPE minimizes contamination risk.

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Don your laboratory coat and fasten all buttons.

  • Inner Gloves: Put on the first pair of gloves (nitrile).

  • Outer Gloves: Put on the second, heavier pair of gloves (neoprene/vinyl), ensuring the cuffs go over the sleeves of your lab coat.

  • Eye/Face Protection: Don chemical splash goggles. If required, add a face shield.

G cluster_prep Preparation cluster_ppe PPE Application Attire 1. Verify Attire (Long Pants, Closed-Toe Shoes) LabCoat 2. Don Lab Coat (Fasten Completely) Attire->LabCoat Gloves_Inner 3. Don Inner Gloves (Nitrile) LabCoat->Gloves_Inner Gloves_Outer 4. Don Outer Gloves (Neoprene/Vinyl over cuff) Gloves_Inner->Gloves_Outer Goggles 5. Don Goggles Gloves_Outer->Goggles FaceShield 6. Don Face Shield (If splash risk is high) Goggles->FaceShield Ready Ready for Handling FaceShield->Ready

Caption: PPE Donning Sequence.

PPE Doffing (Removal) Workflow

This sequence is critical to prevent self-contamination. It should be performed in a designated area.

  • Outer Gloves: Remove the most contaminated item first. Without touching your skin, peel off the outer gloves, turning them inside out.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, by handling the strap. Avoid touching the front surface.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards. Hang it in its designated spot or place it in a laundry container.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside of the glove with your bare hands.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always use the minimum quantity required for your experiment. Avoid dust formation during weighing by handling the solid gently.[1][6] Use a chemical fume hood for all transfers.[5][6]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6][7] For long-term stability, storage in a refrigerator under an inert atmosphere may be advisable, similar to other pyrazole reagents.[1][5]

Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: If safe to do so, prevent the spill from spreading or entering drains.[1]

  • Assess: Evaluate the spill size and associated hazards. For large spills, contact your institution's EHS immediately.

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE as described above, including respiratory protection if outside a fume hood.

    • Solid Spill: Gently cover with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a labeled hazardous waste container, avoiding dust creation.[1][6]

    • Liquid Spill: Cover with an appropriate absorbent pad or material. Collect and place into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

G Spill Spill Occurs! Alert 1. Alert Personnel & Evacuate Area Spill->Alert Assess 2. Assess Spill Size Alert->Assess LargeSpill Large Spill? Assess->LargeSpill CallEHS Call EHS Immediately LargeSpill->CallEHS Yes SmallSpill Small, Manageable Spill LargeSpill->SmallSpill No DonPPE 3. Don Full PPE (incl. Respirator if needed) SmallSpill->DonPPE Contain 4. Contain Spill (Absorb/Cover) DonPPE->Contain Collect 5. Collect Waste (Into Labeled Container) Contain->Collect Decon 6. Decontaminate Area Collect->Decon Report 7. Report Incident Decon->Report

Caption: Spill Response Logic Flow.

Disposal Plan

The primary and only recommended method for disposal is through your institution's licensed hazardous waste management program.[18][19][20] Never discharge this chemical or its solutions down the drain.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine must be collected in a clearly labeled, sealed container designated for solid chemical waste.[18]

    • Liquid Waste: Solutions containing the compound (e.g., in DMSO or experimental media) must be collected in a compatible, labeled container for liquid hazardous waste.

    • Contaminated Materials: All disposable items that have come into direct contact with the compound (gloves, pipette tips, weighing paper, absorbent pads) must be disposed of in a designated solid chemical waste container.[18]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and approximate concentration.

  • Pickup: Arrange for waste pickup with your institution's EHS department.

Emergency First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

  • Glove Comp
  • Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices - Benchchem. (URL: )
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Chemical Resistant Glove Guide - Uline.ca. (URL: )
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (URL: )
  • Glove Selection - Emergency and Safety Services, University of Florida. (URL: )
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart - Intern
  • Nitrile Glove Chemical-Compatibility Reference - University of Pennsylvania EHRS. (URL: )
  • SAFETY DATA SHEET - 3-Aminopyrazole - Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - 3-Aminopyrazole - Fisher Scientific (altern
  • SAFETY DATA SHEET - 3-Aminopyrazole - TCI Chemicals. (URL: )
  • Personal Protective Equipment (PPE) - CHEMM. (URL: )
  • SAFETY DATA SHEET - 4-Methylpyrazole - Fisher Scientific. (URL: )
  • Safety Data Sheet - 3-CYCLOHEXYL-4-IODO-1-METHYL-5-VINYL-1H-PYRAZOLE - Fluorochem. (URL: )
  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole - Acros Organics. (URL: )
  • SAFETY DATA SHEET - (altern
  • Safety Data Sheet - 4-Chloro-1H-pyrazole - CymitQuimica. (URL: )
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole - TCI Chemicals. (URL: )
  • SAFETY DATA SHEET - Cyclohexylbenzene - Fisher Scientific. (URL: )
  • SAFETY DATA SHEET - N,N-Dicyclohexylmethylamine - Sigma-Aldrich. (URL: )
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde - Fisher Scientific. (URL: )

Sources

© Copyright 2026 BenchChem. All Rights Reserved.